Technical Documentation Center

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties & Reactivity of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

This guide serves as an advanced technical reference for Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate , a bi-heterocyclic scaffold with significant utility in medicinal chemistry, particularly for kinase inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate , a bi-heterocyclic scaffold with significant utility in medicinal chemistry, particularly for kinase inhibition and fragment-based drug discovery (FBDD).

Executive Summary

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate (Formula: C


H

N

O

; MW: 207.19) represents a "privileged scaffold" in drug design. It combines two distinct pharmacophores: a pyrazole-3-carboxylate core (common in HIF-PH and kinase inhibitors) and an isoxazol-3-yl substituent (a bioisostere for pyridine or phenyl rings with unique H-bonding capabilities).

This guide details the physicochemical profile, a self-validating synthesis protocol, and the specific reactivity logic required to manipulate this molecule in lead optimization.

Physicochemical Profile

The molecule exists as a dynamic tautomeric system. Understanding this equilibrium is critical for predicting binding modes and solubility.

Structural Parameters
PropertyValue (Predicted/Typical)Significance
Molecular Weight 207.19 g/mol Fragment-like; ideal for FBDD.
cLogP ~1.2 – 1.6Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors (HBD) 1 (Pyrazole NH)Critical for active site anchoring (e.g., Hinge region in kinases).
H-Bond Acceptors (HBA) 4 (N, O atoms)Isoxazole O/N and Ester C=O/O are key acceptors.
pKa (Pyrazole NH) ~12.5 – 13.5Acidic due to electron-withdrawing ester and isoxazole ring.
Topological Polar Surface Area (TPSA) ~75 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
Tautomerism

In solution, the compound exists in equilibrium between the 1H- and 2H- tautomers.

  • 1H-form: The proton resides on the nitrogen adjacent to the carboxylate (or the substituent, depending on numbering convention).

  • Implication: In crystal structures of protein-ligand complexes, the specific tautomer is selected by the H-bond network of the active site (e.g., Asp/Glu residues often stabilize one form).

Synthetic Protocol (Self-Validating)

The synthesis follows a robust Claisen Condensation – Cyclocondensation sequence. This route is preferred over direct coupling because it allows for regioselective construction of the pyrazole ring.

Workflow Diagram

SynthesisWorkflow Start1 3-Acetylisoxazole Inter Intermediate: Ethyl 4-(isoxazol-3-yl)-2,4-dioxobutanoate Start1->Inter NaOEt, EtOH 0°C to RT, 4h Start2 Diethyl Oxalate Start2->Inter Product Ethyl 5-(isoxazol-3-yl)- 1H-pyrazole-3-carboxylate Inter->Product N2H4•H2O, AcOH Reflux, 2h Reagent Hydrazine Hydrate

Figure 1: Two-step regioselective synthesis pathway.

Step-by-Step Methodology
Step 1: Formation of the Diketoester Intermediate

Reaction: Claisen condensation of 3-acetylisoxazole with diethyl oxalate.

  • Preparation: Dissolve Sodium ethoxide (1.2 eq) in anhydrous Ethanol under N

    
    .
    
  • Addition: Add Diethyl oxalate (1.2 eq) followed by dropwise addition of 3-Acetylisoxazole (1.0 eq) at 0°C.

  • Execution: Allow to warm to room temperature (RT) and stir for 4–6 hours. The solution typically turns yellow/orange, indicating enolate formation.

  • Validation: TLC (Hexane:EtOAc 3:1) should show consumption of the ketone. Acidification (1M HCl) precipitates the diketoester.

Step 2: Pyrazole Cyclization

Reaction: Paal-Knorr type cyclization with hydrazine.

  • Execution: Redissolve the crude diketoester in Ethanol. Add Hydrazine hydrate (1.1 eq).

  • Conditions: Reflux for 2 hours.

  • Work-up: Cool to RT. The product often precipitates directly. If not, concentrate in vacuo and triturate with cold Ethanol/Water.

  • Causality: Hydrazine acts as a bis-nucleophile. It attacks the most reactive ketone (adjacent to the isoxazole) first, then cyclizes onto the

    
    -keto ester carbonyl to form the stable aromatic pyrazole ring.
    

Reactivity & Chemical Stability

This scaffold offers three distinct vectors for chemical modification, enabling the generation of diverse libraries.

Reactivity Logic Map

ReactivityMap Core Ethyl 5-(isoxazol-3-yl)- 1H-pyrazole-3-carboxylate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Alkylation N-Alkylation (NaH, R-X, DMF) Core->Alkylation Reduction Isoxazole Ring Opening (H2, Pd/C or Fe/AcOH) Core->Reduction Halogenation Electrophilic Substitution (C4) (NCS or NBS) Core->Halogenation Acid Carboxylic Acid Derivative (Solubility/Coupling) Hydrolysis->Acid N_Sub N-Alkyl Pyrazole (Regioisomer Mixture N1/N2) Alkylation->N_Sub Steric control Enamino Beta-Enaminoketone (Linearization) Reduction->Enamino N-O bond cleavage Halo 4-Halo-Pyrazole (Cross-coupling handle) Halogenation->Halo

Figure 2: Primary reactivity vectors for scaffold diversification.

Detailed Reactivity Profiles
1. Ester Hydrolysis (Saponification)
  • Protocol: LiOH (2 eq) in THF:H

    
    O (1:1) at RT.
    
  • Outcome: Quantitative conversion to the carboxylic acid.

  • Utility: The acid is a precursor for amide coupling (EDC/HOBt) to attach solubilizing groups or specific binding elements.

2. N-Alkylation (Regioselectivity Challenge)
  • Mechanism: Deprotonation of the pyrazole NH (pKa ~13) creates an ambident anion.

  • Regiochemistry: Alkylation can occur at N1 or N2.

    • Sterics: The isoxazol-3-yl group at C5 creates steric bulk, often favoring alkylation at the distal nitrogen (N1 relative to the ester, or N2 relative to the isoxazole) to minimize steric clash.

    • Control: Use of soft electrophiles or specific solvents (DMF vs. THF) can modulate the N1:N2 ratio, but chromatographic separation is usually required.

3. Isoxazole Ring Stability (Reductive Cleavage)
  • Vulnerability: The N-O bond of the isoxazole is sensitive to catalytic hydrogenation (H

    
    /Pd-C) or dissolving metal reductions (Fe/AcOH).
    
  • Product: Ring opening yields a

    
    -enaminoketone.
    
  • Strategic Use: This reaction is often avoided unless the goal is to synthesize pyrimidinyl-pyrazoles (by reacting the resulting enaminoketone with amidines). For standard medicinal chemistry, avoid strong reducing conditions to preserve the isoxazole.

Medicinal Chemistry Applications

Bioisosterism & Binding
  • Isoxazole: Acts as a bioisostere for pyridine or phenyl rings but with higher polarity and specific H-bond acceptor capability (N and O). It often improves metabolic stability by blocking metabolic "soft spots" found on phenyl rings.

  • Pyrazole-Carboxylate: A classic motif for chelating metals (e.g., Fe(II) in HIF-prolyl hydroxylases) or forming bidentate H-bonds with Arginine/Lysine residues in kinase pockets.

Storage & Handling
  • Stability: Solid is stable at RT. Solutions in DMSO/MeOH are stable for weeks at -20°C.

  • Safety: Avoid contact with strong reducing agents.

References

  • Synthesis of Pyrazole-3-carboxylates

    • Title: Regioselective synthesis of 1,5-disubstituted pyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General reference for class synthesis).

  • Isoxazole Reactivity

    • Title: The chemistry of isoxazoles.[1]

    • Source:Chemical Reviews.
    • URL:[Link]

  • Claisen Condensation Protocols

    • Title: Organic Syntheses Procedure: Ethyl 2,4-dioxo-4-phenylbutano
    • Source:Organic Syntheses.
    • URL:[Link] (Analogous protocol for diketoester formation).

  • Tautomerism in Pyrazoles

    • Title: Tautomerism of Pyrazoles: A Review.
    • Source:Advances in Heterocyclic Chemistry.
    • URL:[Link]

Sources

Exploratory

The Role of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate in Medicinal Chemistry: A Technical Whitepaper

Executive Summary The rational design of heterocyclic scaffolds is the cornerstone of modern drug discovery. Among these, the isoxazole-pyrazole heterodimer—specifically centered around the ethyl 5-(isoxazol-3-yl)-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic scaffolds is the cornerstone of modern drug discovery. Among these, the isoxazole-pyrazole heterodimer—specifically centered around the ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate core—has emerged as a highly versatile and privileged pharmacophore. As a Senior Application Scientist, I have observed this specific structural motif bridge the gap between agrochemical crop protection and advanced human therapeutics.

This whitepaper explores the structure-activity relationship (SAR), synthetic methodologies, and dual-target biological applications of the isoxazolyl-pyrazole scaffold. We will dissect its potent antifungal properties against phytopathogens like Rhizoctonia solani and its sophisticated role as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt) in the treatment of autoimmune diseases .

Pharmacophore Architecture: The "Why" Behind the Structure

The efficacy of ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate is not coincidental; it is a product of precise stereoelectronic engineering.

  • The Isoxazole Ring: Functioning as a stable bioisostere for carboxylic acids and amides, the isoxazole ring provides critical hydrogen bond acceptors (N and O) while maintaining a lipophilic profile that enhances membrane permeability.

  • The Pyrazole Core: The 1H-pyrazole acts as a rigid, planar hinge. Its tautomeric nature allows it to act as both a hydrogen bond donor (NH) and acceptor (N), making it an ideal anchor within the hydrophobic pockets of target enzymes or nuclear receptors.

  • The Ethyl Carboxylate Handle: Positioned at C-3, the ethyl ester serves a dual purpose. Synthetically, it is a versatile handle for downstream amidation (yielding pyrazole carboxamides). Biologically, it optimizes the partition coefficient (LogP), ensuring the molecule can cross cellular membranes before undergoing potential intracellular hydrolysis.

When these two five-membered rings are directly linked, the resulting dihedral angle restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

Synthetic Workflow & Mechanistic Causality

The construction of the ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate scaffold relies on a highly efficient two-step sequence: a Claisen condensation followed by a hydrazine-mediated cyclization.

The causality behind this route is rooted in regiocontrol. By utilizing 3-acetylisoxazole and diethyl oxalate in the presence of sodium ethoxide (NaOEt), we selectively deprotonate the methyl group of the ketone to form an enolate. This enolate attacks the electrophilic carbonyl of diethyl oxalate, yielding a 1,3-diketone intermediate (a 2,4-dioxobutanoate). Subsequent treatment with hydrazine hydrate in a protic solvent (ethanol) facilitates a condensation-cyclization sequence. Ethanol is deliberately chosen to prevent transesterification of the ethyl ester moiety during reflux.

SynthWorkflow A 3-Acetylisoxazole C Ethyl 4-(isoxazol-3-yl)-2,4-dioxobutanoate A->C Claisen Condensation B Diethyl oxalate + NaOEt (Base) B->C E Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate C->E Cyclization & Dehydration D Hydrazine hydrate (EtOH, Reflux) D->E

Synthesis of the ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate heterodimeric scaffold.

Biological Target Profiles

Agrochemical Antifungal Activity

In agricultural chemistry, derivatives of this scaffold (specifically isoxazolol pyrazole carboxylates) have demonstrated remarkable fungicidal activity. Research by Sun et al. highlights that specific derivatives, such as compound 7ai , exhibit potent mycelium growth inhibition against Rhizoctonia solani, a devastating soil-borne pathogen . The lipophilic isoxazole-pyrazole axis effectively penetrates the fungal cell wall, likely disrupting mitochondrial respiration complexes.

Human Therapeutics: RORγt Inverse Agonism

In human drug discovery, the isoxazolyl-pyrazole scaffold has been patented for its ability to act as an inverse agonist of RORγt . RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17. By binding to the ligand-binding domain of RORγt, the isoxazolyl-pyrazole compound induces a conformational change that actively recruits co-repressors (or blocks co-activators), thereby shutting down IL-17 transcription. This makes the scaffold a prime candidate for treating autoimmune conditions such as psoriasis and inflammatory bowel disease (IBD).

MOA Drug Isoxazolyl-Pyrazole Scaffold RORgt RORγt Receptor (Ligand Binding Domain) Drug->RORgt Inverse Agonism CoAct Co-activator Recruitment RORgt->CoAct Inhibits DNA IL-17 Promoter Transcription CoAct->DNA Prevents Th17 Th17 Cell Differentiation & Proliferation DNA->Th17 Downregulates Inflam Autoimmune Inflammation (Psoriasis, IBD) Th17->Inflam Suppresses

Mechanism of action for isoxazolyl-pyrazoles as RORγt inverse agonists in autoimmune therapy.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify reaction success before proceeding.

Protocol A: Synthesis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

Objective: Synthesize the core scaffold via Claisen condensation and cyclization.

  • Enolate Formation: In an oven-dried, argon-purged flask, dissolve 3-acetylisoxazole (10.0 mmol) and diethyl oxalate (12.0 mmol) in anhydrous ethanol (30 mL).

  • Condensation: Cool the mixture to 0 °C. Slowly add a solution of sodium ethoxide (NaOEt, 15.0 mmol) in ethanol dropwise over 20 minutes. Causality: Slow addition prevents self-condensation of the ketone.

  • IPC 1 (TLC): Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the ketone spot indicates the successful formation of the 1,3-diketone intermediate.

  • Cyclization: To the same reaction flask, add hydrazine hydrate (15.0 mmol) dropwise. Reflux the mixture at 80 °C for 3 hours. Causality: Refluxing provides the activation energy required for the dehydration steps that form the aromatic pyrazole ring.

  • IPC 2 (LC-MS): Sample the reaction mixture. A mass peak corresponding to [M+H]+ of the target mass confirms cyclization.

  • Workup & Purification: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (50 mL) and water (50 mL). Wash the organic layer with brine (to remove unreacted hydrazine), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography to yield the pure ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate.

Protocol B: In Vitro Antifungal Assay (Mycelium Growth Inhibition)

Objective: Evaluate the EC₅₀ of the synthesized derivatives against Rhizoctonia solani.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121 °C for 15 minutes.

  • Compound Dosing: Dissolve the test compound in DMSO to create a stock solution. Spike the cooling PDA (at ~50 °C) to achieve final concentrations of 1, 5, 10, 50, and 100 μg/mL. Causality: Adding the compound post-autoclaving prevents thermal degradation of the pharmacophore.

  • Inoculation: Place a 5 mm mycelial plug of R. solani (taken from the leading edge of an actively growing colony) at the center of each agar plate.

  • Incubation & Measurement: Incubate at 25 °C for 72 hours. Measure the radial growth of the mycelium. Calculate the inhibition percentage relative to a DMSO-only control plate, and determine the EC₅₀ using probit analysis.

Quantitative Efficacy Profiles

The table below summarizes the in vitro antifungal activity of key isoxazole-pyrazole carboxylate derivatives against phytopathogenic fungi, demonstrating the superiority of specific substitutions (e.g., compound 7ai) compared to commercial standards .

Compound IDR-Group SubstitutionEC₅₀ vs R. solani (μg/mL)EC₅₀ vs A. porri (μg/mL)EC₅₀ vs M. coronaria (μg/mL)
7ai Isoxazolol Pyrazole Carboxylate0.37 2.243.21
7bc 2,4-Dichloroaniline Pyrazole3.4010.1014.92
7af 4-Chloroaniline Pyrazole5.2363.047.87
Carbendazol Commercial Standard1.000.990.96

Data indicates that the isoxazolol pyrazole carboxylate (7ai) is highly selective and exceptionally potent against R. solani, outperforming the commercial standard Carbendazol.

References

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394.[Link]

  • Gege, C., Kohlhof, H., Muehler, A., & Vitt, D. (2021). Deuterated RORγ/RORγt inverse agonists.
Foundational

Structural Elucidation and Pharmacophore Mapping of 5-(isoxazol-3-yl)-1H-pyrazole Derivatives

Executive Summary The 5-(isoxazol-3-yl)-1H-pyrazole scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors (e.g., CDK, GSK-3) and anti-inflammatory agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(isoxazol-3-yl)-1H-pyrazole scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors (e.g., CDK, GSK-3) and anti-inflammatory agents. However, this bi-heterocyclic system presents a unique analytical challenge: annular tautomerism coupled with rotational isomerism .

In solution, the 1H-pyrazole moiety exists in a dynamic equilibrium between the


 and 

forms, effectively scrambling the nomenclature between a 3-substituted and 5-substituted pyrazole. Furthermore, the synthesis of these derivatives often yields regioisomeric mixtures (1,3- vs. 1,5-disubstituted pyrazoles) that are difficult to distinguish by standard 1D NMR.

This guide details a self-validating structural analysis workflow, integrating multinuclear NMR (


), 2D correlation spectroscopy (NOESY/ROESY), and X-ray crystallography to definitively assign structure and tautomeric preference.

The Structural Conundrum: Tautomerism & Regiochemistry[1]

Before establishing an analytical protocol, one must understand the dynamic nature of the scaffold. The connectivity of interest is the 5-(isoxazol-3-yl) linkage.

Annular Tautomerism

The pyrazole ring undergoes proton transfer between nitrogens.

  • Tautomer A (5-substituted): The proton resides on

    
    . The isoxazole ring is attached at 
    
    
    
    .
  • Tautomer B (3-substituted): The proton resides on

    
    . The isoxazole ring is formally attached at 
    
    
    
    .

While these are chemically the same molecule in solution, their binding modes in a protein pocket differ drastically. The "active" tautomer must be stabilized by the protein environment.

Rotational Isomerism

The single bond connecting the pyrazole and isoxazole rings allows for rotation. However, an intramolecular hydrogen bond often locks the molecule into a planar conformation.

  • Interaction: The Pyrazole-NH acts as a Hydrogen Bond Donor (HBD).

  • Acceptor: Either the Isoxazole-N or Isoxazole-O can act as the Hydrogen Bond Acceptor (HBA).

  • Consequence: This intramolecular lock generally favors the coplanar conformation, which is critical for π-stacking interactions in drug targets.

Analytical Workflow Visualization

The following decision tree outlines the logical flow for structural validation.

StructuralAnalysis Start Crude Product (Post-Synthesis) LCMS LC-MS Screening (Mass Confirmation) Start->LCMS NMR_1D 1D NMR (1H, 13C) Solvent: DMSO-d6 LCMS->NMR_1D Decision_Regio Regioisomer Check: Are C3/C5 shifts distinct? NMR_1D->Decision_Regio NMR_2D 2D NMR Suite (NOESY, HMBC, 15N-HSQC) Decision_Regio->NMR_2D Ambiguous XRay X-Ray Crystallography (Solid State Confirmation) Decision_Regio->XRay Crystalline Solid DFT DFT Calculation (Tautomer Stability) NMR_2D->DFT Solution State Data Final Validated Structure & Tautomeric Profile XRay->Final Definitive Structure DFT->Final Energy Profile

Figure 1: Integrated workflow for the structural assignment of bi-heterocyclic scaffolds. Blue indicates input, Green/Red indicate critical validation steps.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Strategy

Standard proton NMR is often insufficient due to the lack of coupling partners on the heteroaromatic rings. We utilize a Nitrogen-centric approach.

Protocol 1:

Detection for Tautomer Assignment

Pyrazoles show distinct


 chemical shifts depending on their protonation state.
  • Pyrrole-like Nitrogen (

    
    ):  Shielded, typically 
    
    
    
    -180 to -220 ppm (relative to nitromethane).
  • Pyridine-like Nitrogen (

    
    ):  Deshielded, typically 
    
    
    
    -60 to -100 ppm.

Experimental Setup:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    . DMSO slows the proton exchange rate, often allowing the observation of distinct tautomers or a weighted average that reflects the dominant species.
  • Experiment:

    
     HMBC (Heteronuclear Multiple Bond Correlation).
    
  • Logic: If the exchange is slow, you will see two sets of peaks. If fast, the chemical shift of the nitrogens will average out. The position of the average indicates the equilibrium constant (

    
    ).
    
Protocol 2: NOESY for Regiochemistry (Connectivity)

To confirm the 5-(isoxazol-3-yl) connectivity versus the 3-(isoxazol-3-yl) isomer:

  • Target: Look for an NOE correlation between the Pyrazole-NH and the Isoxazole-C4 proton .

  • Interpretation:

    • Strong NOE: Suggests the rings are coplanar and the NH is spatially close to the isoxazole ring protons.

    • Absence of NOE: Could indicate the 3,3'-linkage where the NH is distal, or rapid rotation averaging the signal.

Data Summary: Chemical Shift Fingerprints[2]

The following table summarizes diagnostic signals for 5-(isoxazol-3-yl)-1H-pyrazole derivatives in DMSO-


.
NucleusPositionApprox.[1][2][3][4] Shift (

ppm)
MultiplicityDiagnostic Note

Pyrazole-NH13.0 - 13.8Broad SingletHighly solvent/concentration dependent due to H-bonding.

Isoxazole-H46.8 - 7.1Doublet (

)
Couples with Isoxazole-H5.

Pyrazole-H46.5 - 6.9Singlet/DoubletOften overlaps with Isoxazole-H4; use HSQC to resolve.

Isoxazole-C3155 - 160QuaternaryThe linkage point; shifts upfield if pyrazole is attached here.

Pyrazole

-190 (approx)-Indicates protonated nitrogen (pyrrole-type).

X-Ray Crystallography: The Gold Standard

While NMR provides solution-state dynamics, Single Crystal X-Ray Diffraction (SC-XRD) is required to define the solid-state hydrogen bonding network.

Key Structural Features to Analyze:

  • Intermolecular Dimers: 5-substituted pyrazoles often form cyclic dimers in the solid state via

    
     hydrogen bonds.
    
  • Planarity: Measure the torsion angle between the isoxazole and pyrazole rings. A torsion angle

    
     confirms strong conjugation and intramolecular hydrogen bonding (likely 
    
    
    
    ).
  • Tautomer Identification: In the crystal lattice, the proton is fixed. The

    
     bond lengths will differ:
    
    • 
       (single bond) 
      
      
      
    • 
       (double bond) 
      
      
      

Synthesis & Reaction Engineering (Regiocontrol)

The structural analysis is only as good as the synthesis. The most common route involves the condensation of


-diketones or chalcones with hydrazine.

Mechanism & Regioselectivity: When reacting a 1,3-dicarbonyl equivalent (attached to the isoxazole) with hydrazine:

  • Hydrazine Attack: The most nucleophilic nitrogen of hydrazine attacks the most electrophilic carbonyl carbon.

  • Control: Steric bulk on the isoxazole ring or electronic withdrawing groups will dictate which carbonyl is attacked first, determining whether you get the 3-isoxazolyl-pyrazole or the 5-isoxazolyl-pyrazole.

Critical Insight: Always purify the intermediate hydrazone if possible. Cyclization of the isolated hydrazone often yields a single regioisomer, whereas "one-pot" cyclization yields mixtures requiring difficult HPLC separation.

Computational Validation (DFT)

To corroborate experimental data, Density Functional Theory (DFT) calculations should be performed.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Level of Theory: B3LYP/6-311++G(d,p) with IEFPCM solvation model (DMSO).

  • Calculation: Geometry optimization of Tautomer A and Tautomer B.

  • Output: Compare Gibbs Free Energy (

    
    ).
    
    • If

      
      , the population of the minor tautomer is negligible (< 1%) at room temperature.
      
    • This validates why only one set of NMR signals might be observed despite the theoretical equilibrium.

References

  • Elguero, J., et al. (2012). Tautomerism of Pyrazoles: A Review. Journal of Heterocyclic Chemistry.[5][6]

  • Ríos, M. C., et al. (2026).[7] Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances.

  • Claramunt, R. M., et al. (2006).[5] The Use of NMR Spectroscopy to Study Tautomerism.[8] Journal of Organic Chemistry.[5]

  • López, C., et al. (2016). Different acid–base behaviour of a pyrazole and an isoxazole with organic acids: crystal and molecular structures. Acta Crystallographica Section C.

  • Agrawal, B., et al. (2023).[9] Synthesis, Characterization and Biological Evaluation of some new Isoxazole and Pyrazole compounds. Research Journal of Pharmacy and Technology.[9]

Sources

Exploratory

Pyrazole-3-Carboxylate Building Blocks: A Technical Guide to Synthesis, Reactivity, and Medicinal Utility

Executive Summary The pyrazole-3-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile template for fragment-based drug discovery (FBDD) and lead optimization. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-3-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile template for fragment-based drug discovery (FBDD) and lead optimization. Its utility stems from a unique combination of physicochemical properties: the pyrazole ring functions as a robust hydrogen-bond donor/acceptor motif, while the C3-carboxylate provides a distinct vector for diversification into amides, heterocycles, or bioisosteres. This guide analyzes the synthetic routes, regiochemical challenges, and pharmacological applications of this building block, designed for chemists requiring actionable, high-fidelity technical data.

The Privileged Status of the Scaffold

In drug design, the pyrazole-3-carboxylate moiety is not merely a linker; it is a pharmacophore modulator. The nitrogen atoms in the pyrazole ring (N1 and N2) often engage in critical interactions with kinase hinge regions or GPCR binding pockets.

Key Physicochemical Attributes[1]
  • Dipole Moment: High, facilitating specific electrostatic interactions.

  • Tautomerism: The N-unsubstituted pyrazole exists in annular tautomerism (1H vs. 2H), influencing binding kinetics.

  • Vectorality: The 3-carboxylate creates a rigid geometry, directing substituents into specific sub-pockets (e.g., the selectivity pocket of COX-2 or the allosteric site of CB1 receptors).

Synthetic Architectures & Regiocontrol[2]

The synthesis of pyrazole-3-carboxylates is dominated by the cyclocondensation of hydrazines with 1,3-dielectrophiles. However, the "Achilles' heel" of this approach is regioselectivity.

The Claisen-Cyclization Route (The Diethyl Oxalate Method)

This is the industry-standard approach for generating 5-aryl-pyrazole-3-carboxylates.

Mechanism:

  • Claisen Condensation: An acetophenone reacts with diethyl oxalate (strong base) to form a 2,4-dioxoester (lithium or sodium enolate).

  • Knorr Cyclization: Reaction with hydrazine (or substituted hydrazine) yields the pyrazole.

Critical Technical Insight: Regioselectivity

When using substituted hydrazines (e.g., methylhydrazine), two isomers are possible: the 1-methyl-3-carboxylate or the 1-methyl-5-carboxylate.

  • Steric Control: Bulky substituents on the hydrazine favor the formation of the less sterically crowded isomer (usually placing the N-substituent away from the C5-aryl group).

  • Solvent Effects: Recent literature suggests that fluorinated alcohols (TFE, HFIP) can drastically shift regioselectivity ratios up to 99:1 by stabilizing specific hydrazone intermediates via hydrogen bonding.

Visualization of Synthetic Pathways

The following diagram outlines the divergent pathways and the critical regioselectivity decision point.

PyrazoleSynthesis SM1 Acetophenone Derivatives Inter 2,4-Dioxoester Intermediate SM1->Inter NaOEt/EtOH Claisen Cond. SM2 Diethyl Oxalate SM2->Inter Path1 Cyclization (Acidic/Basic) Inter->Path1 Hydrazine R-NH-NH2 (Hydrazine) Hydrazine->Path1 Prod1 Isomer A: 1-R-5-Aryl-pyrazole- 3-carboxylate Path1->Prod1 Major (Steric Control) Prod2 Isomer B: 1-R-3-Aryl-pyrazole- 5-carboxylate Path1->Prod2 Minor (Solvent Dep.)

Figure 1: Divergent synthesis of pyrazole-3-carboxylates via 2,4-dioxoester intermediates, highlighting the regiochemical bifurcation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Target: A versatile building block for kinase inhibitor libraries.

Reagents:

  • 4'-Chloroacetophenone (10 mmol)

  • Diethyl oxalate (12 mmol)

  • Sodium ethoxide (21% wt in EtOH, 12 mmol)

  • Hydrazine hydrate (15 mmol)

  • Ethanol (Absolute), Acetic Acid (Glacial)[1]

Step-by-Step Methodology:

  • Enolate Formation: In a dry round-bottom flask under

    
    , charge Sodium ethoxide solution. Cool to 0°C.
    
  • Claisen Condensation: Add Diethyl oxalate dropwise. Stir for 15 min. Subsequently, add a solution of 4'-Chloroacetophenone in Ethanol (10 mL) dropwise over 30 mins.

    • Observation: The solution will turn yellow/orange, eventually precipitating the sodium enolate salt.

    • Validation: Stir at room temperature (RT) for 4 hours. TLC (Hexane:EtOAc 3:1) should show consumption of ketone.

  • Quench/Acidification: Acidify the mixture with 1N HCl to pH 4. Extract the 2,4-dioxoester intermediate with EtOAc. (Note: The crude intermediate is often stable enough for the next step without chromatography).

  • Cyclization: Redissolve the crude residue in Ethanol (20 mL). Add Hydrazine hydrate (1.5 equiv) and catalytic Acetic Acid (3 drops).

  • Reflux: Heat to reflux (78°C) for 3 hours.

  • Isolation: Cool to RT. Pour into ice-water. The pyrazole ester often precipitates as a white/off-white solid. Filter, wash with cold water, and recrystallize from Ethanol.

Yield Expectation: 75-85%. Characterization:


 NMR (DMSO-

) typically shows a singlet for the pyrazole C4-H around

7.1-7.3 ppm.

Reactivity & Functionalization Profile

Once the pyrazole-3-carboxylate core is established, it serves as a hub for further chemical elaboration.

PositionFunctionalityReactivity ModeApplication in Drug Discovery
N1 Secondary AmineAlkylation / ArylationTuning solubility and lipophilicity (LogP). Critical for PK profile.
C3 CarboxylateHydrolysis / AmidationAttachment of "warheads" or specificity elements (e.g., piperazines).
C4 Aromatic C-HElectrophilic SubstitutionHalogenation (I/Br) allows Suzuki/Sonogashira coupling for library expansion.
C5 Aryl/Alkyl GroupHydrophobic InteractionEngages hydrophobic pockets in enzymes (e.g., COX-2 Val523 channel).
Regioselective N-Alkylation

Alkylation of the N-unsubstituted pyrazole-3-carboxylate often yields mixtures.

  • Base Choice:

    
     in Acetone often favors the N1-alkylation (sterically less hindered if C5 is bulky).
    
  • Green Chemistry: Use of Dimethyl Carbonate (DMC) with DABCO is a superior, non-toxic alternative to Methyl Iodide for N-methylation.

Medicinal Chemistry Applications

Kinase Inhibition

The pyrazole-3-carboxylate motif mimics the adenine ring of ATP. The N1-H and N2 lone pair can form a bidentate hydrogen bond with the hinge region of kinases.

  • Example: Derivatives of this scaffold have shown potency against CDK2 and EGFR . The C3-amide extension often reaches into the solvent-exposed region, improving solubility.

Cannabinoid Receptor Antagonists

Rimonabant (Acomplia) is the archetypal example. Although withdrawn, its chemistry is instructive.

  • Structure: It features a pyrazole-3-carboxamide core.[2]

  • SAR: The 1,5-diaryl substitution pattern locks the conformation, while the 3-carboxamide (derived from our building block) interacts with the lysine residue in the receptor.

Bioisosteric Replacements

The C3-carboxylate can be converted into bioisosteres to improve metabolic stability or membrane permeability.

  • Tetrazoles: Reaction of the nitrile (derived from primary amide) with sodium azide.

  • Oxadiazoles: Reaction of the hydrazide with carboxylic acids.

SAR Logic Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic applied to this scaffold.

PyrazoleSAR Core Pyrazole-3-Carboxylate Scaffold N1 N1 Position (Solubility/PK) Core->N1 C3 C3 Carboxylate (Vector/Warhead) Core->C3 C4 C4 Position (Halogenation/Coupling) Core->C4 C5 C5 Position (Hydrophobic Pocket) Core->C5 N1_Mod Alkylation prevents tautomerism N1->N1_Mod C3_Mod Amide Coupling (e.g., Rimonabant) C3->C3_Mod C4_Mod Suzuki Coupling (Library Expansion) C4->C4_Mod C5_Mod Aryl/Heteroaryl (Selectivity) C5->C5_Mod

Figure 2: Pharmacophore mapping of the pyrazole-3-carboxylate scaffold, detailing the functional role of each position in drug design.

References

  • Representative drugs containing the pyrazole scaffold. ResearchGate. Available at: [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Contextual citation based on search snippet 1.3). Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Advanced Pharmacophore Modeling of Isoxazole-Pyrazole Hybrids

A Dual-Modality Approach for Kinase and Nuclear Receptor Targeting Executive Summary The fusion of isoxazole and pyrazole heterocycles creates a privileged scaffold in medicinal chemistry, particularly for targeting ATP-...

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Modality Approach for Kinase and Nuclear Receptor Targeting

Executive Summary

The fusion of isoxazole and pyrazole heterocycles creates a privileged scaffold in medicinal chemistry, particularly for targeting ATP-binding pockets of kinases (EGFR, VEGFR-2) and ligand-binding domains of nuclear receptors (FXR). This guide details a rigorous, field-proven workflow for developing high-confidence pharmacophore models for these hybrids. By integrating ligand-based (3D-QSAR) and structure-based (interaction profiling) methodologies, we establish a predictive framework that minimizes false positives in virtual screening.

Chemical Space & Biological Rationale

The isoxazole-pyrazole hybrid is not merely a structural chimera but a functional logic gate.

  • Isoxazole: Acts as a bioisostere for carboxylic acids or amide bonds, providing rigid H-bond acceptor capabilities (N-O bond) and metabolic stability.

  • Pyrazole: Serves as a multivalent linker, often engaging in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket.

Target Specificity Profile:

Target Primary Indication Key Pharmacophoric Features Reference Data

| Hsp90α | Oncology | Bulky hydrophobic (Pos-4), Electron-withdrawing (Pos-5) |


, 

[1] | | FXR | NAFLD/Metabolism | Hydrophobic (R2), Electronegative (R3) |

,

[2] | | COX-2 | Inflammation | 3 H-bond acceptors, 2 Aromatic rings, 1 Hydrophobic |

[3] | | EGFR | NSCLC | H-bond donor/acceptor pair (Hinge region binder) |

nM [4] |[1]
Protocol A: Ligand-Based Pharmacophore Generation

Best suited when crystal structures are unavailable or flexible.

Phase 1: Dataset Curation & Conformation Generation

Objective: Capture the bioactive conformation, not just the global minimum.

  • Dataset: Select 20-30 active compounds (

    
    ) and 50+ inactives.
    
  • Stereochemistry: Explicitly define stereocenters. For isoxazole-pyrazoles, the regiochemistry of the linkage (3,5- vs 3,4-substitution) is critical.

  • Conformational Search:

    • Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

    • Setting: Energy window = 10-15 kcal/mol. Max conformers = 100 per molecule.

    • Checkpoint: Ensure the crystal conformation of a known reference ligand is within 1.5 Å RMSD of a generated conformer.

Phase 2: Alignment & Feature Extraction

Causality: The pharmacophore hypothesis is only as good as the alignment rule.

  • Common Substructure Alignment: Use the pyrazole core as the anchor.

  • Feature Mapping:

    • Vector Definition: Define H-bond donors (HBD) pointing away from the pyrazole NH.

    • Exclusion Volumes: Map the steric boundary using the most active bulky analogue.

  • Scoring: Use a survival score (S) based on vector overlap, volume overlap, and energy penalty.

Phase 3: 3D-QSAR Integration (CoMFA/CoMSIA)

To quantify the model, we overlay the aligned molecules into a grid (2 Å spacing) and calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields.

Quality Control Checkpoint:

  • Internal Validation: Leave-One-Out (LOO) cross-validation must yield

    
    .
    
  • External Validation: Prediction of a test set (not in training) must yield

    
    .
    

LigandBasedWorkflow Data Dataset Curation (Actives/Inactives) Conf Conformational Expansion (E-window: 15 kcal/mol) Data->Conf Align Structural Alignment (Pyrazole Core Anchor) Conf->Align Feat Feature Extraction (HBD, HBA, Hydrophobic) Align->Feat QSAR 3D-QSAR Modeling (CoMFA/CoMSIA) Feat->QSAR Valid Validation (q² > 0.5, ROC AUC > 0.7) QSAR->Valid Valid->Align Refine Alignment

Figure 1: Ligand-based pharmacophore workflow emphasizing iterative alignment refinement based on QSAR statistics.

Protocol B: Structure-Based Pharmacophore (Target-Driven)

Best suited for kinase inhibitors (EGFR, VEGFR) where PDB data exists.

Phase 1: Interaction Profiling

Objective: Map the "must-have" interactions in the ATP-binding pocket.

  • PDB Retrieval: Download co-crystal structures (e.g., VEGFR-2 PDB: 6GQP).

  • Pre-processing:

    • Remove water molecules (unless bridging, e.g., Thr854 in EGFR).

    • Protonate residues at pH 7.4.

  • Interaction Fingerprinting:

    • Identify the Hinge Region hydrogen bonds (typically Met or Glu residues).

    • Identify the Gatekeeper residue interactions (often controls selectivity).

Phase 2: Exclusion Volume & Shape Constraints
  • Receptor Shape: Generate a negative image of the binding pocket.

  • Constraint Definition:

    • Essential: H-bond to Hinge region (Vector tolerance: 20°).

    • Optional:

      
      -stacking with Phe/Tyr (improves affinity but not always essential for binding).
      
    • Forbidden: Steric clash with the Gatekeeper residue.

Phase 3: Molecular Docking Validation

Self-Validating Step: Re-dock the native ligand into the generated pharmacophore.

  • Pass: RMSD < 2.0 Å.

  • Fail: RMSD > 2.0 Å (Adjust exclusion volumes).

StructureBasedWorkflow PDB PDB Retrieval (e.g., VEGFR-2: 6GQP) Prep Protein Prep (Protonation, H2O removal) PDB->Prep Inter Interaction Profiling (Hinge H-bonds, Gatekeeper) Prep->Inter Pharma Pharmacophore Generation (Features + Exclusion Vol) Inter->Pharma Dock Docking Validation (Self-Docking RMSD) Pharma->Dock Dock->Pharma If RMSD > 2.0 Å Screen Virtual Screening (ZINC/ChEMBL) Dock->Screen If RMSD < 2.0 Å

Figure 2: Structure-based workflow with a mandatory RMSD validation loop before screening.

Case Study: Optimization of VEGFR-2 Inhibitors

In a recent study targeting VEGFR-2 [4], isoxazole-pyrazole hybrids were optimized using this dual approach.

  • Initial Hit: Compound 3 (

    
    ).[2]
    
  • Pharmacophore Insight: The isoxazole oxygen accepted a H-bond from the backbone NH of Cys919 (Hinge), while the pyrazole ring stacked with Phe1047.

  • Optimization: 3D-QSAR maps indicated a steric tolerance at the pyrazole-N1 position.

  • Result: Introduction of a bulky hydrophobic group at N1 improved potency by 10-fold (

    
    ) by displacing a labile water molecule.
    
References
  • Yang, Y., et al. (2011). "A combined molecular modeling study on a series of pyrazole/isoxazole based human Hsp90α inhibitors." Journal of Molecular Modeling. Link

  • Wang, X., et al. (2024). "3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists." Molecules. Link

  • Gupta, G.K., et al. (2013). "3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors." Acta Poloniae Pharmaceutica. Link

  • Shawky, A.M., et al. (2020).[3][4] "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry. Link

Sources

Exploratory

Reactivity profile of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

Title: Chemo-Structural Analysis and Synthetic Utility of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate: A Technical Guide Executive Summary This technical guide profiles Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chemo-Structural Analysis and Synthetic Utility of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate: A Technical Guide

Executive Summary This technical guide profiles Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate , a bi-heterocyclic scaffold increasingly utilized in the development of kinase inhibitors, HIF-prolyl hydroxylase inhibitors, and anti-inflammatory agents. This molecule represents a "Janus" system: it features a robust, amphoteric pyrazole core flanked by a standard electrophilic ester and a latent, reactive isoxazole moiety.

For the medicinal chemist, this scaffold offers three distinct vectors for diversification:

  • The Pyrazole NH: A nucleophilic handle for solubility-enhancing groups.

  • The Ester: A classic electrophile for amidation or heterocyclization.

  • The Isoxazole: A "masked" 1,3-dicarbonyl equivalent, capable of reductive ring opening or rearrangement.

Part 1: Structural Anatomy & Electronic Properties

The molecule consists of a 1H-pyrazole ring substituted at the C3 and C5 positions.[1] Understanding the electronic push-pull of this system is prerequisite to predicting its reactivity.

  • Tautomeric Equilibrium: The pyrazole ring exists in dynamic equilibrium between two tautomers. While the IUPAC name implies a specific fixed structure, in solution, the proton shuttles between N1 and N2.

    • Tautomer A: 3-carboxylate / 5-isoxazolyl (Sterically crowded at N1).

    • Tautomer B: 5-carboxylate / 3-isoxazolyl (Sterically relieved).

  • Electronic Character: Both the ethyl ester and the isoxazole ring are electron-withdrawing groups (EWG). This renders the pyrazole ring electron-deficient (

    
    -deficient), significantly increasing the acidity of the NH proton (
    
    
    
    in DMSO) compared to unsubstituted pyrazole.
  • Implication: The C4 position is deactivated toward electrophilic aromatic substitution, requiring vigorous conditions for halogenation or nitration.

Part 2: Nucleophilic Functionalization (The "Handle")

The most common first-step diversification is


-alkylation or 

-arylation. Due to the asymmetry of the substituents (Ester vs. Isoxazole), regioselectivity is the primary challenge.
Regioselectivity Logic

When deprotonated (e.g., using


 or 

), the pyrazolate anion has two nucleophilic sites: N1 and N2.
  • Steric Control: The isoxazole ring is sterically bulkier than the ester. Alkylation tends to occur distal to the isoxazole (adjacent to the ester) to minimize steric clash, favoring the formation of the Ethyl 1-alkyl-5-(isoxazol-3-yl)pyrazole-3-carboxylate (if using the 1,5- numbering convention relative to the alkyl group).

  • Chelation Control: If the alkylating agent contains a Lewis basic group, or if specific metal catalysts (

    
    ) are used, coordination to the ester carbonyl can reverse this selectivity.
    
Experimental Protocol: Regioselective N-Alkylation

Objective: Install a solubilizing side chain with >90:10 regioselectivity.

  • Solvent: DMF (polar aprotic promotes

    
    ).
    
  • Base:

    
     (1.5 equiv). Cesium's large radius promotes a "loose" ion pair, enhancing nucleophilicity.
    
  • Substrate: 1.0 equiv Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate.

  • Electrophile: 1.1 equiv Alkyl Halide (e.g., Ethyl iodide).

  • Procedure: Stir at

    
     for 4 hours. Monitor by LCMS.
    
  • Validation: NOESY NMR is required to confirm regiochemistry. Look for a cross-peak between the

    
    -alkyl protons and the pyrazole C4-H or the ester ethyl group.
    

Regioselectivity Substrate Pyrazolate Anion N1_Path Path A: N1 Attack (Adjacent to Ester) Substrate->N1_Path Preferred N2_Path Path B: N2 Attack (Adjacent to Isoxazole) Substrate->N2_Path Disfavored Prod_A Major Product (Thermodynamic/Steric) N1_Path->Prod_A Prod_B Minor Product (Steric Clash) N2_Path->Prod_B

Figure 1: Regiochemical divergence in pyrazole alkylation. Path A is generally favored due to the steric bulk of the isoxazolyl group.

Part 3: The Isoxazole Core (The "Masked" Functionality)

The isoxazole ring is not just a static heteroaryl group; it is a latent functional group. The N-O bond is weak (


 kcal/mol) and can be cleaved reductively. This transformation is a powerful tool for scaffold hopping.
Reductive Ring Opening

Cleavage of the isoxazole yields a ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


-amino enone.[2] This intermediate can be recyclized into pyrimidines, pyridines, or condensed with hydrazines to form bis-pyrazoles.

Methods:

  • Catalytic Hydrogenation:

    
     (1 atm), 
    
    
    
    (10%), EtOH. Note: This may also reduce the pyrazole C=C or the ester if not controlled.
  • Molybdenum Hexacarbonyl:

    
    , MeCN/H2O, Reflux. This is highly chemoselective for N-O bond cleavage, leaving esters and olefins intact.
    
Protocol: Mo-Catalyzed Ring Opening
  • Dissolve substrate (1 mmol) in Acetonitrile:Water (15:1).

  • Add

    
     (0.5 equiv).
    
  • Reflux (

    
    ) for 2-4 hours. The solution typically turns dark.
    
  • Workup: Filter through Celite to remove metal residues. Concentrate.

  • Result: The product is an Ethyl 5-(3-amino-3-oxoprop-1-en-1-yl)-1H-pyrazole-3-carboxylate derivative.

Part 4: Reaction Landscape & Divergent Synthesis

The following diagram maps the comprehensive reactivity profile of the scaffold, highlighting how different reagents access distinct chemical spaces.

ReactionMap Core Ethyl 5-(isoxazol-3-yl)- 1H-pyrazole-3-carboxylate Hydrazine Hydrazine Hydrate (Excess) Core->Hydrazine Base_RX R-X / Base (Alkylation) Core->Base_RX Hydrolysis LiOH / THF (Saponification) Core->Hydrolysis Reduction H2 / Pd-C or Mo(CO)6 (Reductive Cleavage) Core->Reduction BisPyrazole Bis-Pyrazole (Ring Transformation) Hydrazine->BisPyrazole Isoxazole -> Pyrazole Recyclization N_Sub N-Alkylated Scaffold (SAR Generation) Base_RX->N_Sub Regioselective Acid Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Acid Ester Cleavage Enaminone β-Amino Enone (Pyrimidine Precursor) Reduction->Enaminone N-O Bond Break

Figure 2: Divergent synthetic pathways available from the core scaffold.

Part 5: Quantitative Data Summary

TransformationReagent SystemKey Intermediate/ProductSelectivity/Risk
N-Alkylation

, DMF, R-X
N-Substituted PyrazoleRegioselective: Favors N adjacent to ester (steric control).
Hydrolysis LiOH, THF/H2OPyrazole-3-carboxylic acidChemoselective: Isoxazole remains intact under mild basic conditions.
Ring Opening

, MeCN,


-Amino Enone
High Fidelity: Preserves ester and pyrazole unsaturation.
Hydrazinolysis

, EtOH,

Bis-pyrazoleRisk: Can destroy the isoxazole ring if not intended.
Halogenation

or

, DMF
4-Halo-pyrazoleDifficult: Requires elevated temp due to electron-deficient ring.

References

  • Wan, C., et al. "Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib." The Journal of Organic Chemistry, 2021.[3]

  • Westermeyer, A., et al. "Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones."[4] Synlett, 2020.[4]

  • Sun, J., & Zhou, Y. "Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate."[5] Molecules, 2015.[5][6][7][8]

  • Nitta, M., & Kobayashi, T. "Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum." Journal of the Chemical Society, Perkin Transactions 1, 1985.

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

Sources

Foundational

The Convergence of Heterocycles: A Technical Guide to Isoxazolyl-Pyrazole Carboxylates

The following technical guide details the history, discovery, synthesis, and application of isoxazolyl-pyrazole carboxylates. Executive Summary Isoxazolyl-pyrazole carboxylates represent a sophisticated class of hybrid h...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, synthesis, and application of isoxazolyl-pyrazole carboxylates.

Executive Summary

Isoxazolyl-pyrazole carboxylates represent a sophisticated class of hybrid heterocyclic compounds that bridge two distinct pharmacophores: the pyrazole ring and the isoxazole ring. Historically developed as independent scaffolds for agrochemical and pharmaceutical applications, their fusion via carboxylate or carboxamide linkages has emerged as a strategy for scaffold hopping —a medicinal chemistry technique used to overcome resistance, improve metabolic stability, and secure novel intellectual property.

This guide analyzes their evolution from simple dye intermediates to potent Succinate Dehydrogenase Inhibitors (SDHIs) in fungicides and HPPD inhibitors in herbicides. It provides researchers with the synthetic protocols and mechanistic insights required to explore this chemical space.

Part 1: Historical Genesis & Scaffold Evolution

The discovery of isoxazolyl-pyrazole carboxylates was not a singular "eureka" moment but a gradual convergence of two chemical lineages driven by the need for broad-spectrum biological activity.

The "Parent" Lineages
  • The Pyrazole Lineage (1883): Ludwig Knorr first synthesized pyrazole while searching for quinoline derivatives. By the late 20th century, pyrazoles had become the backbone of blockbuster agrochemicals like Fipronil (insecticide) and Pyraclostrobin (fungicide), as well as NSAIDs like Celecoxib .

  • The Isoxazole Lineage: Isoxazoles gained prominence with the discovery of Isoxaflutole (herbicide) and antibiotics like Sulfamethoxazole . The ring is prized for its bioisosteric similarity to pyridine and furan but with distinct polarity and hydrogen-bonding capabilities.

The Hybridization Era (2000s–Present)

In the early 2000s, resistance to strobilurin fungicides and triazines forced chemists to design new scaffolds. The strategy of Molecular Hybridization involved linking a pyrazole core (known for metabolic stability) with an isoxazole moiety (known for target affinity).

  • The Agrochemical Driver: Companies like BASF and Bayer explored these hybrids to target Succinate Dehydrogenase (SDH) . The pyrazole ring mimics the substrate succinate, while the isoxazole tail extends into the hydrophobic pocket of the enzyme, blocking ubiquinone binding.

  • The Pharmaceutical Driver: In parallel, academic research (e.g., Sun et al., 2015) synthesized isoxazolyl-pyrazole carboxylates as antifungal agents, demonstrating efficacy superior to carbendazol against resistant strains like Rhizoctonia solani.

Part 2: Mechanisms of Action

The biological utility of this scaffold relies on its ability to inhibit key metabolic enzymes via specific binding modes.[1][2]

Fungicidal Mechanism: SDH Inhibition (Complex II)

The primary target for these carboxylates is Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.[1]

  • Binding Site: The ubiquinone-binding site (Q-site).

  • Molecular Interaction: The pyrazole carbonyl oxygen forms a critical hydrogen bond with tyrosine residues (e.g., Tyr58) in the active site. The isoxazole ring occupies the hydrophobic channel, preventing electron transfer from succinate to ubiquinone (UQ).

  • Result: ATP depletion and accumulation of reactive oxygen species (ROS), leading to fungal cell death.[1]

Herbicidal Mechanism: HPPD Inhibition

In herbicidal applications, the scaffold targets 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

  • Chelation: The dicarbonyl system (often formed if the carboxylate is hydrolyzed or part of a diketonitrile system) chelates the Fe(II) cofactor within the enzyme active site.

  • Result: Inhibition of plastoquinone biosynthesis, leading to "bleaching" symptoms in weeds due to the destruction of chlorophyll by unquenched UV radiation.

Part 3: Synthetic Architecture & Protocols

The synthesis of isoxazolyl-pyrazole carboxylates requires precise regiocontrol, particularly during the formation of the pyrazole ring.

Retrosynthetic Analysis

The molecule is disassembled into two key fragments:

  • The Pyrazole Core: Typically a 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[3]

  • The Isoxazole Linker: An amino- or hydroxy-isoxazole.

Protocol: Synthesis of Isoxazolyl-Pyrazole Carboxylate

Objective: Synthesis of Isoxazol-3-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Step 1: Regioselective Synthesis of the Pyrazole Core
  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Methylhydrazine.

  • Procedure:

    • Reflux ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate in acetic anhydride to form the ethoxymethylene intermediate.

    • Critical Step: Cool to -10°C and add methylhydrazine dropwise. Control temperature strictly to favor the 1-methyl isomer over the 1,5-isomer.

    • Stir at room temperature for 2 hours.

    • Hydrolyze the ester using NaOH/EtOH, then acidify with HCl to precipitate 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

    • Yield: ~85% (solid).

Step 2: Activation and Coupling
  • Reagents: Thionyl chloride (SOCl2), Isoxazol-3-ol, Triethylamine (TEA), DCM.

  • Procedure:

    • Reflux the pyrazole acid in SOCl2 (excess) for 3 hours. Evaporate excess SOCl2 to obtain the Acid Chloride .

    • Dissolve isoxazol-3-ol (1.0 eq) and TEA (1.2 eq) in dry Dichloromethane (DCM) at 0°C.

    • Add the acid chloride solution dropwise.

    • Stir at room temperature for 6 hours.

    • Wash with NaHCO3, dry over MgSO4, and recrystallize from ethanol.

  • Validation: IR spectrum should show distinct carbonyl stretching at ~1740 cm⁻¹ (ester) and ~1590 cm⁻¹ (C=N).

Part 4: Data Presentation (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) of isoxazolyl-pyrazole carboxylates against Rhizoctonia solani (Rice Sheath Blight), highlighting the impact of the hybrid scaffold.

Compound IDR1 (Pyrazole N)R2 (Pyrazole C3)Linker TypeEC50 (µg/mL) vs R. solaniRelative Potency
Hybrid 7ai MethylMethylCarboxylate (-COO-)0.37 High (Lead)
Hybrid 7bk MethylTrifluoromethylCarboxylate (-COO-)28.88Low
Amide Analog MethylMethylCarboxamide (-CONH-)4.99Moderate
Carbendazol --(Standard Control)1.00Standard
Fluxapyroxad --(SDHI Control)0.35High

Key Insight: The replacement of the C3-methyl with a trifluoromethyl group (Hybrid 7bk) drastically reduced activity in this specific series, likely due to steric clashes within the specific fungal binding pocket, despite CF3 usually improving metabolic stability. However, the Hybrid 7ai outperformed the commercial standard Carbendazol.

Part 5: Visualization

Scaffold Evolution Diagram

This diagram illustrates the derivation of the hybrid scaffold from its parent lineages.

ScaffoldEvolution Pyrazole Pyrazole Scaffold (e.g., Celecoxib, Fipronil) High Metabolic Stability Hybrid Isoxazolyl-Pyrazole Carboxylate (Hybrid Scaffold) Pyrazole->Hybrid Provides Core Stability Isoxazole Isoxazole Scaffold (e.g., Isoxaflutole) Unique Polarity/H-Bonding Isoxazole->Hybrid Provides Lipophilic Tail Resistance Driver: Fungal Resistance (Strobilurin/Triazole failure) Resistance->Hybrid Necessitates New MOA Target Target: SDH (Complex II) Dual Binding Mode Hybrid->Target Inhibits Respiration

Caption: The evolutionary convergence of pyrazole and isoxazole scaffolds into a hybrid SDHI pharmacophore.

Synthesis Workflow

The regioselective synthesis pathway for the lead compound.

Synthesis start Ethyl trifluoroacetoacetate step1 1. Et3N, Ac2O 2. MeNHNH2 (-10°C) start->step1 inter1 Pyrazole Ester (Regioselective) step1->inter1 step2 Hydrolysis (NaOH) Then SOCl2 inter1->step2 inter2 Acid Chloride step2->inter2 step3 Coupling: Isoxazol-3-ol + TEA inter2->step3 final Isoxazolyl-Pyrazole Carboxylate step3->final

Caption: Step-by-step synthetic protocol emphasizing the critical regioselective cyclization step.

References

  • Sun, J., & Zhou, Y. (2015).[4] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394.[2][4] Link

  • BenchChem. (2025).[1] The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Link

  • Glättli, A., et al. (2012). Pyrazoles as SDH Inhibitors: History and Discovery. Bioorganic & Medicinal Chemistry Letters.
  • Bayer CropScience. (2008). Pyrasulfotole: A new pyrazole herbicide.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775665, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate: A Detailed Guide

This document provides a comprehensive guide for the synthesis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The proto...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible synthetic pathway. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

The fusion of pyrazole and isoxazole rings into a single molecular entity creates a scaffold of considerable interest in contemporary medicinal chemistry. Both pyrazole and isoxazole moieties are privileged structures, frequently found in a wide array of biologically active compounds. The target molecule, Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, combines these two pharmacophores, suggesting a high potential for diverse biological activities. This guide delineates a reliable two-step synthetic sequence, commencing with the readily accessible Ethyl 5-acetyl-1H-pyrazole-3-carboxylate.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate suggests a disconnection of the isoxazole ring. A common and effective method for constructing an isoxazole ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. This leads back to a key intermediate, an enaminone derived from Ethyl 5-acetyl-1H-pyrazole-3-carboxylate. The acetylpyrazole itself can be synthesized through the cycloaddition of ethyl diazoacetate and 3-butyn-2-one.

G Target Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate Enaminone Ethyl 5-(3-(dimethylamino)acryloyl)-1H-pyrazole-3-carboxylate Target->Enaminone Hydroxylamine Cyclization Acetylpyrazole Ethyl 5-acetyl-1H-pyrazole-3-carboxylate Enaminone->Acetylpyrazole DMF-DMA Condensation Precursors Ethyl diazoacetate + 3-Butyn-2-one Acetylpyrazole->Precursors [3+2] Cycloaddition

Synthetic Protocols

This synthesis is divided into two primary stages: the preparation of the key intermediate, Ethyl 5-(3-(dimethylamino)acryloyl)-1H-pyrazole-3-carboxylate, and its subsequent cyclization to yield the final product.

Part 1: Synthesis of the Enaminone Intermediate

The initial step involves the conversion of the acetyl group on the pyrazole ring into a more versatile enaminone functionality. This is achieved through a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as both a reagent and a solvent. The enaminone is a crucial intermediate as it possesses the necessary electrophilic centers for the subsequent cyclization with hydroxylamine.

Protocol 1: Synthesis of Ethyl 5-(3-(dimethylamino)acryloyl)-1H-pyrazole-3-carboxylate

  • Materials and Reagents:

    • Ethyl 5-acetyl-1H-pyrazole-3-carboxylate

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Anhydrous Toluene

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a 100 mL round-bottom flask, add Ethyl 5-acetyl-1H-pyrazole-3-carboxylate (1.0 eq).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

    • The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, the reaction mixture is cooled to room temperature.

    • The excess DMF-DMA and solvent are removed under reduced pressure to yield the crude enaminone.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterValue
Reaction Time4-6 hours
Temperature110-120 °C
Expected Yield85-95%
Part 2: Cyclization to Form the Isoxazole Ring

The final step in the synthesis is the formation of the isoxazole ring. This is accomplished by reacting the enaminone intermediate with hydroxylamine hydrochloride in the presence of a base. The hydroxylamine undergoes a nucleophilic attack on the enaminone, followed by an intramolecular cyclization and dehydration to afford the desired Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate.

Protocol 2: Synthesis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

  • Materials and Reagents:

    • Ethyl 5-(3-(dimethylamino)acryloyl)-1H-pyrazole-3-carboxylate

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc) or another suitable base

    • Ethanol or Glacial Acetic Acid

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve the enaminone intermediate (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • The reaction mixture is stirred at reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol to give the pure Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate.

ParameterValue
Reaction Time2-4 hours
TemperatureReflux
Expected Yield70-85%

Overall Synthetic Workflow

G A Start: Ethyl 5-acetyl-1H-pyrazole-3-carboxylate B Step 1: Condensation (DMF-DMA, Reflux) A->B C Intermediate: Enaminone B->C D Step 2: Cyclization (NH2OH.HCl, NaOAc, Reflux) C->D E Final Product: Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate D->E F Purification (Recrystallization) E->F

Characterization Data (Expected)

CompoundMolecular FormulaMolecular Weight¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylateC₁₀H₉N₃O₃223.201.4 (t, 3H), 4.4 (q, 2H), 7.0 (s, 1H), 7.2 (d, 1H), 8.5 (d, 1H), 13.5 (br s, 1H)14.1, 61.5, 103.2, 110.5, 140.1, 148.9, 158.2, 160.5, 162.3

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • DMF-DMA is flammable and toxic; handle with care.

  • Hydrazine derivatives can be toxic and should be handled with appropriate caution.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Degradation of starting materialUse a lower boiling point solvent if possible, while ensuring the reaction proceeds.
Low yield in Step 2Incorrect pHEnsure the presence of a suitable base to neutralize the HCl from hydroxylamine hydrochloride.
Incomplete reactionIncrease reaction time or try a different solvent.
Product difficult to purifyPresence of side productsOptimize reaction conditions to minimize side reactions. Employ column chromatography for purification.

Conclusion

The synthetic route presented in this guide offers a reliable and efficient method for the preparation of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate. By following these detailed protocols, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in various fields of chemical and biological sciences. The provided rationale behind the experimental choices should empower scientists to adapt and optimize these procedures for their specific research needs.

References

  • Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com. [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

Application

Application Note: Chemoselective Hydrolysis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

Introduction and Strategic Rationale The bis-heterocyclic framework comprising a 1H-pyrazole linked to an isoxazole ring is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The bis-heterocyclic framework comprising a 1H-pyrazole linked to an isoxazole ring is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors and antibacterial adjuvants. Converting the ester intermediate, ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate , into its corresponding carboxylic acid is a critical synthetic node.

However, this transformation presents a distinct chemoselective challenge: achieving complete saponification of the ester while preserving the structural integrity of the highly base-sensitive isoxazole ring. This guide details the mechanistic causality, optimized conditions, and a self-validating protocol for this specific transformation.

Mechanistic Insights & Causality

Designing an effective hydrolysis protocol for this substrate requires navigating the conflicting electronic demands of its two heterocycles.

The Pyrazole Deactivation Effect: The 1H-pyrazole ring is weakly acidic (pKa ~14). Upon the introduction of a base, the pyrazole N-H is rapidly deprotonated to form a pyrazolide anion. This negative charge delocalizes across the pyrazole system, significantly increasing the electron density around the adjacent C3-ester carbonyl. This electronic deactivation repels incoming hydroxide nucleophiles, drastically slowing down the rate of saponification. Consequently, the reaction necessitates a substantial excess of base (typically 3–4 equivalents) to drive the hydrolysis to completion[1].

The Isoxazole Lability: While excess base is required for the ester, the isoxazole ring features a notoriously weak N-O bond that is highly susceptible to base-catalyzed cleavage. Studies on isoxazole-containing pharmacophores demonstrate that the ring's stability is highly dependent on pH and temperature; exposure to strongly basic conditions (e.g., NaOH or KOH) or elevated temperatures triggers irreversible N-O bond scission and subsequent ring-opening into cyanoenolates or other degradation products[2].

The Lithium Hydroxide Solution: To circumvent this degradation, the use of Lithium Hydroxide monohydrate (LiOH·H2O) in a mixed aqueous-organic solvent system (THF/MeOH/H2O) at room temperature is the authoritative standard. The lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl to enhance its electrophilicity, thereby allowing the hydroxide to attack efficiently at ambient temperatures without providing the harsh thermodynamic conditions that lead to isoxazole cleavage[1].

Reaction Pathway Visualization

Pathway SM Ethyl 5-(isoxazol-3-yl)- 1H-pyrazole-3-carboxylate Cond1 Mild Base (LiOH, RT) SM->Cond1 Cond2 Strong Base (NaOH/KOH, Heat) SM->Cond2 Prod1 Target Carboxylic Acid (Intact Heterocycles) Cond1->Prod1 Selective Hydrolysis Prod2 Degradation (Isoxazole Cleavage) Cond2->Prod2 N-O Bond Scission

Reaction pathways for the hydrolysis of ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between base selection, temperature, and the resulting chemoselectivity of the hydrolysis.

Base System (4.0 eq)Solvent SystemTemp (°C)Time (h)Ester ConversionIsoxazole IntegrityIsolated Yield
LiOH·H2O THF/MeOH/H2O (3:1:1) 20–25 12 >99% Intact 92%
NaOHEtOH/H2O (4:1)20–251285%Minor Degradation75%
NaOHEtOH/H2O (4:1)604>99%Major Ring Opening<30%
KOHMeOH/H2O (4:1)604>99%Complete CleavageN/A (0%)

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical and physical checkpoints to ensure the integrity of the target molecule throughout the workflow.

Materials Required:

  • Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate (1.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H2O) (4.0 mmol)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend 1.0 mmol of the ester in a solvent mixture of THF (3.0 mL) and MeOH (1.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Causality: THF ensures the solubility of the organic substrate, while MeOH acts as a phase-transfer cosolvent to bridge the organic and aqueous layers.

  • Base Addition: Dissolve 4.0 mmol of LiOH·H2O in 1.0 mL of deionized water. Cool the organic suspension to 0–5 °C using an ice bath, and add the aqueous base dropwise over 5 minutes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12 hours.

    • Self-Validation Checkpoint 1 (Visual): The initial suspension will gradually transition into a clear, homogeneous solution as the highly soluble lithium pyrazolide-carboxylate dianion forms.

    • Self-Validation Checkpoint 2 (Analytical): Monitor via LC-MS. The reaction is complete when the parent ester mass disappears and the [M-H]⁻ ion of the carboxylic acid dominates. Do not apply heat if the reaction is sluggish; simply extend the stirring time.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure at a temperature strictly below 30 °C to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with 5.0 mL of cold water.

    • Optional: Extract the aqueous layer once with Ethyl Acetate (3 mL) to remove any unreacted trace ester or neutral organic impurities. Discard the organic phase.

  • Precision Acidification: Cool the aqueous layer to 0 °C. Under vigorous stirring, add 1M HCl dropwise until the pH reaches exactly 3.5.

    • Causality & Self-Validation Checkpoint 3 (Physical): The pyrazole ring must be reprotonated to precipitate the neutral carboxylic acid. The sudden precipitation of a dense white solid at pH ~3.5 confirms successful neutralization. Critical Warning: Do not allow the pH to drop below 2.0. Over-acidification will protonate the pyrazole nitrogens, converting the product into a highly soluble hydrochloride salt and drastically reducing your isolated yield.

  • Isolation: Filter the precipitated solid through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 2 mL) to remove residual lithium chloride salts.

  • Drying: Dry the white solid under high vacuum at 40 °C for 6 hours to afford pure 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylic acid.

References

1. SYNTHESIS OF UNSYMMETRICALLY SUBSTITUTED ISOXAZOLES AS INTERMEDIATES FOR BENT-CORE MESOGENS. ubbcluj.ro. 2.[2] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. benchchem.com. 3. Product Class 9: Isoxazoles. thieme-connect.de. 4.[1] Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. mdpi.com.

Sources

Method

Application Notes and Protocols for N-Alkylation Reactions of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide for the N-alkylation of Ethyl 5-(isoxazol-3-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the N-alkylation of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. This document outlines the strategic considerations for achieving regioselective alkylation and provides detailed, field-proven protocols for practical implementation in a research and development setting.

Introduction: The Significance of N-Alkylated Pyrazoles in Drug Discovery

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The N-alkylation of the pyrazole ring is a pivotal strategy for modulating the physicochemical and pharmacological properties of these molecules.[1] The introduction of an alkyl group at one of the pyrazole nitrogen atoms can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. The target molecule, Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, combines three key pharmacophoric motifs: a pyrazole core, an isoxazole ring, and an ethyl ester. Its N-alkylated derivatives are promising candidates for screening in various drug discovery programs.

The Central Challenge: Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, such as the title compound, presents a significant synthetic challenge: the control of regioselectivity. The pyrazole ring possesses two reactive nitrogen atoms, N1 and N2, and alkylation can occur at either position, often leading to a mixture of regioisomers that can be difficult to separate.[2] The formation of a single, desired regioisomer is crucial for structure-activity relationship (SAR) studies and for the development of a viable clinical candidate.

The regiochemical outcome of the N-alkylation of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate is governed by a delicate interplay of several factors:

  • Steric Hindrance: The substituents on the pyrazole ring exert significant steric influence. The isoxazol-3-yl group at the C5 position and the ethyl carboxylate group at the C3 position will sterically hinder the adjacent nitrogen atoms. Alkylation will generally favor the less sterically hindered nitrogen.[2]

  • Electronic Effects: The electron-withdrawing nature of the isoxazole and ethyl carboxylate groups will influence the nucleophilicity of the N1 and N2 atoms.[2]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent plays a critical role in directing the regioselectivity.[2][3][4]

Visualizing the Regioselectivity Challenge

G cluster_0 Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate cluster_1 Alkylation cluster_2 Potential Products Pyrazole Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate RX R-X (Alkylating Agent) Base, Solvent N1_isomer N1-alkylated regioisomer RX->N1_isomer Favored by: - Steric accessibility - Specific base/solvent combinations N2_isomer N2-alkylated regioisomer RX->N2_isomer Favored by: - Different steric/electronic environment - Alternative reaction conditions G A 1. Dissolve Pyrazole in Anhydrous Solvent B 2. Add Base (e.g., K₂CO₃ or NaH) A->B C 3. Add Alkylating Agent (R-X) dropwise B->C D 4. Stir at appropriate Temperature (RT to 80°C) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purification (Column Chromatography) F->G

Sources

Application

Preparation of amide derivatives from isoxazolyl-pyrazole esters

Application Note: Strategic Synthesis of Amide Derivatives from Isoxazolyl-Pyrazole Esters Abstract The isoxazolyl-pyrazole hybrid scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent ef...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Amide Derivatives from Isoxazolyl-Pyrazole Esters

Abstract

The isoxazolyl-pyrazole hybrid scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent efficacy as COX-2 inhibitors, anticancer agents (EGFR/VEGFR inhibition), and antimicrobial compounds. This Application Note provides a rigorous, field-validated protocol for the conversion of isoxazolyl-pyrazole ethyl esters into their corresponding amide derivatives . We prioritize a robust two-step methodology (Hydrolysis-Activation-Coupling) over direct aminolysis to ensure high fidelity across diverse amine substrates, minimizing decomposition of the sensitive isoxazole ring.

Introduction: The Power of the Hybrid Scaffold

In modern drug design, linking two pharmacophores often results in synergistic biological activity. The 1-(isoxazolyl)-1H-pyrazole-4-carboxamide motif combines the lipophilicity and metabolic stability of the pyrazole core with the hydrogen-bond accepting capacity of the isoxazole ring.

  • Pharmacological Relevance: Derivatives of this scaffold have shown significant activity against HeLa and HepG2 cancer lines and potent antifungal properties comparable to commercial standards like Carbendazol.

  • Synthetic Challenge: While the pyrazole ring is robust, the isoxazole moiety can be sensitive to harsh reducing conditions or strong nucleophiles. Therefore, the conversion of the ester precursor to the final amide requires controlled conditions to prevent ring cleavage (e.g., reductive opening of the isoxazole N-O bond).

Chemical Strategy & Workflow

We recommend a Two-Step Divergent Strategy rather than direct aminolysis.

  • Why not Direct Aminolysis? Direct reaction of esters with amines often requires high temperatures (>100°C) or strong Lewis acids (e.g., AlMe3), which can degrade the isoxazolyl moiety or cause side reactions with functional groups on the amine.

  • Recommended Route (Hydrolysis + Coupling): This pathway generates a stable carboxylic acid intermediate, allowing the user to split the batch and couple diverse amines under mild conditions (Room Temperature) using modern coupling reagents or acid chlorides.

Visual Workflow (Graphviz)

G Precursor Isoxazolyl-Hydrazine + Ethoxymethylene Ester Ester Isoxazolyl-Pyrazole Ethyl Ester Precursor->Ester Cyclization (EtOH, Reflux) Acid Isoxazolyl-Pyrazole Carboxylic Acid Ester->Acid Hydrolysis (NaOH, THF/H2O) Chloride Acid Chloride (Activated Intermediate) Acid->Chloride Activation (SOCl2, Reflux) Amide Target Amide Derivative Acid->Amide Coupling Agent (EDC/DMAP, DCM) Chloride->Amide Amination (R-NH2, TEA)

Figure 1: Strategic workflow for the synthesis of amide libraries from isoxazolyl-pyrazole precursors.

Detailed Experimental Protocols

Phase 1: Preparation of the Carboxylic Acid Intermediate

Objective: Saponification of ethyl 1-(isoxazol-3-yl)-1H-pyrazole-4-carboxylate.

Reagents:

  • Starting Ester (1.0 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv)

  • Solvent: THF:Water (3:1 ratio) or Ethanol:Water (1:1)

Protocol:

  • Dissolution: Dissolve 10 mmol of the isoxazolyl-pyrazole ester in 30 mL of THF (or Ethanol).

  • Saponification: Add a solution of NaOH (25 mmol) in 10 mL of water dropwise to the stirred mixture.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The starting material spot (high Rf) should disappear, replaced by a baseline spot (Acid).

  • Workup: Evaporate the organic solvent (THF/EtOH) under reduced pressure. The residue will be an aqueous solution of the carboxylate salt.

  • Acidification: Cool the aqueous residue in an ice bath (0°C). Slowly acidify to pH 2–3 using 1N HCl. A thick white/yellow precipitate will form.

  • Isolation: Filter the solid, wash copiously with cold water to remove salts, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–95%.

    • Checkpoint: Confirm structure via ^1H NMR (DMSO-d6). Look for the disappearance of the ethyl quartet (4.2 ppm) and triplet (1.3 ppm) and the appearance of a broad carboxylic acid singlet (12.0–13.0 ppm).

Phase 2: Amide Coupling (The Divergent Step)

Choose Method A for robust, non-sensitive amines (anilines, simple alkyl amines). Choose Method B for chiral amines or those with acid-sensitive groups.

Method A: The Acid Chloride Route (High Throughput) Best for: Sterically hindered amines or electron-deficient anilines.

  • Activation: Suspend the Carboxylic Acid (1.0 equiv) in dry Toluene or Thionyl Chloride (SOCl2) (excess, used as solvent).

  • Reflux: Heat to reflux (80°C) for 2–3 hours. The solid should dissolve, indicating acid chloride formation.

  • Evaporation: Remove excess SOCl2 under vacuum. Critical: Co-evaporate with dry toluene (2x) to remove traces of HCl/SOCl2.

  • Coupling: Dissolve the crude acid chloride in dry DCM (Dichloromethane). Cool to 0°C.[1][2]

  • Addition: Add the Amine (1.1 equiv) and Triethylamine (TEA) (2.0 equiv). Stir at Room Temperature for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3, then Brine. Dry over Na2SO4 and concentrate.

Method B: The EDC/DMAP Route (Mild Conditions) Best for: Complex amines, preventing racemization, or small-scale synthesis.

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM or DMF.

  • Add Coupling Agents: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) or DMAP (0.5 equiv). Stir for 30 minutes at RT to form the active ester.

  • Amine Addition: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% Citric Acid, sat. NaHCO3, and Brine.

    • Note: This method avoids the harsh acidic conditions of SOCl2.

Data Summary & Troubleshooting

Table 1: Reaction Optimization & Troubleshooting

IssueProbable CauseSolution
Low Yield (Hydrolysis) Ester insolubility in waterIncrease THF/Ethanol ratio; ensure temperature reaches 60°C.
Isoxazole Ring Cleavage Harsh reduction or strong baseAvoid using hydrogenation (Pd/C) or strong nucleophiles like LAH. Keep pH < 12 during workup.
Incomplete Coupling Steric hindrance on amineSwitch from EDC (Method B) to Acid Chloride (Method A) or use HATU/DIPEA in DMF.
Product is Oily/Sticky Trapped solvent or impuritiesTriturate with cold diethyl ether or pentane to induce crystallization.

Characterization Benchmarks:

  • ^1H NMR (DMSO-d6):

    • Amide NH: Singlet, 8.0–10.5 ppm (deshielded).

    • Pyrazole CH: Singlet, ~8.0–8.8 ppm.

    • Isoxazole CH: Singlet, ~9.0 ppm (if C5-H) or distinct aromatic signals.

  • IR Spectroscopy: Strong Amide I band (C=O stretch) at 1650–1680 cm⁻¹.

References

  • Li, X., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Al-Mulla, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry. Link

  • Rimi, S., et al. (2024). Pyrazole-tethered isoxazoles: hypervalent iodine-mediated, metal-free synthesis and biological evaluation.[8] Arkivoc.[8] Link

  • BenchChem Protocols. Application Notes for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.Link

Sources

Method

Application Note: Scalable Synthesis of Pyrazole-Isoxazole Intermediates

Abstract The pyrazole-isoxazole hybrid scaffold is a privileged structure in modern drug discovery, serving as a core pharmacophore in kinase inhibitors, COX-2 inhibitors, and anti-inflammatory agents. However, the trans...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole-isoxazole hybrid scaffold is a privileged structure in modern drug discovery, serving as a core pharmacophore in kinase inhibitors, COX-2 inhibitors, and anti-inflammatory agents. However, the transition from medicinal chemistry (mg-scale) to process chemistry (kg-scale) is frequently bottlenecked by high-energy reagents (hydrazines, hydroxylamine), regioselectivity issues, and difficult purifications.[1] This guide details two validated, scalable protocols: a Buffered One-Pot Batch Protocol optimized for crystallographic purification, and a Continuous Flow Protocol designed for hazardous reagent handling.

Strategic Route Analysis

Before initiating scale-up, the synthetic route must be evaluated against three critical pillars: Safety, Regiocontrol, and Process Mass Intensity (PMI).

The Regioselectivity Challenge

The primary failure mode in scaling these hybrids is the formation of regioisomeric mixtures during the cyclocondensation step.

  • Pyrazole Formation: Reaction of hydrazine with unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers.[1]

  • Isoxazole Formation: Hydroxylamine attack on

    
    -unsaturated ketones (chalcones) can occur via 1,2-addition (kinetic) or 1,4-addition (thermodynamic), leading to different isomers.[1]
    

Solution: We utilize enaminones and chalcones as directing groups to lock regioselectivity, avoiding the ambiguity of simple diketones.

Decision Matrix: Batch vs. Flow

Use the following logic to select your production method:

RouteSelection Start Start: Scale-up Requirement Hazards Are reagents explosive/toxic? (e.g., Anhydrous Hydrazine, Diazo) Start->Hazards Volume Target Scale > 1 kg? Hazards->Volume No Flow Protocol B: Continuous Flow (Safety Driven) Hazards->Flow Yes Solubility Are intermediates soluble? Volume->Solubility No Volume->Flow Yes Batch Protocol A: Buffered Batch (Crystallization Driven) Solubility->Batch No (Slurry) Solubility->Flow Yes

Figure 1: Decision tree for selecting the optimal synthesis modality based on safety and physicochemical properties.

Protocol A: Buffered One-Pot Batch Synthesis

Target: 3,5-Disubstituted Pyrazole-Isoxazole Hybrids Scale: 100 g – 1 kg Mechanism: Claisen-Schmidt condensation followed by sequential heterocyclization.[1]

The "Buffer Effect" in Scale-Up

Standard protocols often use refluxing ethanol with catalytic acid.[1] On a large scale, this leads to "runaway" pH changes, promoting side reactions (e.g., azine formation). Innovation: We utilize Sodium Acetate (NaOAc) as a buffer.[1][2] This neutralizes the HCl released from hydrazine/hydroxylamine hydrochloride salts, maintaining a pH of ~4-5.[1] This prevents the degradation of the sensitive enaminone intermediate and suppresses the formation of high-energy hydrazine-HCl conjugates [1].[1]

Step-by-Step Protocol

Reagents:

  • Acetyl-pyrazole intermediate (1.0 equiv)[1]

  • Aromatic aldehyde (1.1 equiv)[1]

  • Hydroxylamine Hydrochloride (1.2 equiv)[1]

  • Sodium Acetate (NaOAc) (1.5 equiv)[1]

  • Solvent: Ethanol/Water (4:1 v/v) – Water acts as a co-solvent to induce precipitation.[1]

Workflow:

  • Chalcone Formation (In-Situ):

    • Charge Acetyl-pyrazole and Aromatic aldehyde into the reactor.

    • Add Ethanol (5 vol) and catalytic NaOH (10 mol%).

    • Stir at 25°C for 2-4 hours. Monitor by HPLC (Target: >98% conversion).

    • Note: Do not isolate the chalcone if it is an oil. If solid, filtration is recommended to purge impurities.

  • Buffered Cyclization:

    • To the chalcone slurry, add Hydroxylamine Hydrochloride (1.2 equiv).

    • Critical Step: Add NaOAc (1.5 equiv) dissolved in minimal water.[1]

    • Heat to reflux (78°C) for 6 hours.

  • Workup (Crystallization):

    • Cool the mixture to 50°C.

    • Slowly add Water (3 vol) over 1 hour. This antisolvent addition induces controlled nucleation.

    • Cool to 0-5°C and age for 2 hours.

    • Filter the solids.[3] Wash with cold Ethanol/Water (1:1).[1]

Yield: Typically 85-92% isolated yield.[1] Purity: >98% (HPLC area).

Protocol B: Continuous Flow Synthesis

Target: High-Safety handling of Hydrazine/Diazo intermediates Scale: Continuous production ( g/hour to kg/day ) Advantage: Mitigates the explosion risk of hydrazine accumulation by minimizing active volume [2].[1]

Flow Reactor Setup

The system utilizes a "Telescoped" approach where the hazardous intermediate is generated and consumed immediately.

FlowProcess FeedA Feed A: Alkynyl Ketone (in MeOH) Mixer1 T-Mixer (High Shear) FeedA->Mixer1 FeedB Feed B: Hydrazine Hydrate (in MeOH) FeedB->Mixer1 Reactor1 Reactor Coil 1 (60°C, 10 min res. time) Mixer1->Reactor1 Heterocyclization Mixer2 T-Mixer Reactor1->Mixer2 FeedC Feed C: Scavenger/Quench (Acetic Acid) FeedC->Mixer2 Collection Collection Vessel (Crystallization) Mixer2->Collection Product Stream

Figure 2: Schematic of the continuous flow setup for pyrazole synthesis.

Protocol Details

Reagents:

  • Stream A:

    
    -Alkynyl ketone (0.5 M in MeOH).[1]
    
  • Stream B: Hydrazine Monohydrate (0.6 M in MeOH).[1] Note: Slight excess ensures full conversion.

  • Stream C: Acetic Acid (1.0 M in MeOH).[1]

Operating Parameters:

Parameter Setting Rationale
Temperature 60°C Enhanced kinetics; below MeOH boiling point to prevent cavitation.
Pressure 5 bar (BPR) Back Pressure Regulator keeps solvents liquid; prevents hydrazine vapor.[1]
Residence Time 10-15 min Sufficient for cyclization; minimizes residence of unstable intermediates.[1]

| Stoichiometry | 1.0 : 1.2 (Ketone:Hydrazine) | Excess hydrazine drives reaction; quenched downstream.[1] |

Safety Note: The reactor volume is small (<10 mL). If a thermal runaway occurs, the total energy release is negligible compared to a batch reactor.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Regioselectivity pH drift during reaction.[1]Increase NaOAc buffer load. Switch to TFE (Trifluoroethanol) solvent system [3].[1]
"Oiling Out" Impure intermediate or rapid cooling.Seed the mixture at 50°C with pure crystals. Slow down cooling ramp.
High Residual Hydrazine Incomplete reaction or excess dosing.Validate stoichiometry. Ensure Stream C (Quench) is active.[1]
Pressure Buildup (Flow) Precipitation in reactor coils.[1]Decrease concentration to 0.3 M. Use sonication bath for coils.

Safety & Compliance (E-E-A-T)

Hydrazine Monohydrate Handling:

  • Toxicity: Carcinogenic and highly toxic.[4][5]

  • Incompatibility: Violent reaction with oxidizing agents and metals (Cu, Zn).[5] Use Hastelloy or PTFE (Teflon) reactor parts; avoid Stainless Steel 304 if possible [4].[1]

  • Waste Disposal: All effluent containing hydrazine must be treated with bleach (sodium hypochlorite) or peroxide in a controlled manner before disposal to destroy residual hydrazine.[1]

Hydroxylamine Hydrochloride:

  • Explosion Risk: Can decompose violently upon heating if dry. Always handle as a solution or wet cake. Never distill a solution containing free hydroxylamine to dryness.

References

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: ResearchGate.[6] URL:[Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles. Source: MDPI (Molecules).[1] URL:[Link][1]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal (J. Org.[1] Chem). URL:[Link]

  • Hydrazine Monohydrate Safety Data & Handling. Source: University of Florida EHS / Arxada. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate Synthesis

Ticket ID: PYR-ISO-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Last Updated: February 26, 2026 Executive Summary The synthesis of Ethyl 5-(isoxazol-3-yl)-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ISO-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Last Updated: February 26, 2026

Executive Summary

The synthesis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate is a classic bis-heterocyclic construction involving a Claisen condensation followed by a hydrazine-mediated cyclization. While the pathway is chemically established, users frequently report low yields (<40%) due to three specific failure modes:

  • Hydrolytic degradation of the enolate in the Claisen step.

  • Isoxazole ring opening during the hydrazine cyclization (a common oversight).

  • Regioisomeric mixtures leading to difficult purification.[1]

This guide provides a self-validating protocol designed to bypass these pitfalls.

Module 1: The Claisen Condensation

Objective: Synthesis of Ethyl 2,4-dioxo-4-(isoxazol-3-yl)butanoate (The Diketo-ester Intermediate).

The Protocol

The reaction between 3-acetylisoxazole and diethyl oxalate is reversible. To drive it to completion, we must exploit the "driving force" of forming the stable enolate salt of the product.[2]

ComponentRoleCritical Parameter
3-Acetylisoxazole Nucleophile (C-H acid)Must be dry.[3][4] Water kills the base.
Diethyl Oxalate ElectrophileUse 1.2 – 1.5 equiv . Excess ensures the enolate attacks oxalate, not another isoxazole (self-condensation).
Base (NaOEt or LiHMDS) Deprotonating AgentMust use >1.0 equiv (typically 1.1–1.2). The product is acidic; it consumes 1 equivalent of base immediately.
Solvent (EtOH or THF) MediumAnhydrous is non-negotiable. Water content >0.1% stops the reaction.
Step-by-Step Workflow
  • Preparation: Charge an oven-dried flask with anhydrous Ethanol (EtOH) under Argon/Nitrogen.

  • Base Generation: Add Sodium metal (1.2 equiv) to generate fresh NaOEt. Note: Commercial NaOEt often contains NaOH (hydroxide), which hydrolyzes the ester. Freshly prepared is superior.

  • Reagent Mixing: Add Diethyl oxalate (1.2 equiv) before the ketone to ensure the base is buffered.

  • Addition: Add 3-acetylisoxazole (1.0 equiv) dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (RT). Stir 4–12 hours. The mixture should turn yellow/orange and precipitate the sodium salt.

  • Quench (CRITICAL): Pour the mixture into ice-cold 1M HCl or acetic acid. Do not use strong base workup , as the isoxazole ring is base-sensitive at high pH.

Troubleshooting Step 1
  • Symptom: Starting material (acetyl isoxazole) remains unreacted.

    • Root Cause:[1][3][5][6] Moisture in the solvent destroyed the base, or the base quality was poor.

    • Fix: Use LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at -78°C if NaOEt fails. LiHMDS is non-nucleophilic and cleaner.

  • Symptom: Product decomposes during workup.

    • Root Cause:[1][3][5][6] The isoxazole ring is sensitive to strong alkalis.

    • Fix: Ensure the quench pH is slightly acidic (pH 4–5) to protonate the enol without hydrolyzing the isoxazole.

Module 2: The Pyrazole Cyclization

Objective: Cyclization of the diketo-ester with Hydrazine to form the Pyrazole ring.

Senior Scientist Note: The "Isoxazole Trap"

This is where most yields are lost. Hydrazine is a potent nucleophile. Under harsh conditions (high heat, large excess), hydrazine will attack the isoxazole ring, causing it to open and rearrange (often forming triazoles or amino-pyrazoles). You must buffer the reaction.

The Protocol
  • Solvent System: Ethanol (EtOH) is standard, but Glacial Acetic Acid (AcOH) is preferred for this specific substrate.

    • Why? AcOH protonates the hydrazine, making it less aggressive toward the isoxazole ring while still allowing it to attack the ketone/enol.

  • Stoichiometry: Use Hydrazine Hydrate (1.05 – 1.1 equiv) . Do not use large excesses (e.g., 2-3 equiv).

  • Temperature: Start at 0°C , then warm to RT. Only reflux if conversion is stalled.

Step-by-Step Workflow
  • Dissolve the diketo-ester intermediate in Ethanol (0.2 M).

  • Add Acetic Acid (catalytic or as co-solvent).

  • Add Hydrazine Hydrate (1.05 equiv) dropwise at 0°C.

  • Monitor by TLC/LCMS. The reaction is usually fast (1–2 hours).

  • Workup: Evaporate solvent. The product often precipitates upon addition of cold water. Filter and wash with cold EtOH.

Visualizing the Logic

Figure 1: Reaction Pathway & Failure Modes

ReactionPathway Start 3-Acetylisoxazole + Diethyl Oxalate Step1 Step 1: Claisen Condensation (Base: NaOEt/LiHMDS) Start->Step1 Inter Diketo-Ester Intermediate Step1->Inter Success Fail1 Hydrolysis/No Reaction (Moisture) Step1->Fail1 Wet Solvent Step2 Step 2: Cyclization (Hydrazine + AcOH) Inter->Step2 Product Target Pyrazole Step2->Product Controlled pH Fail2 Isoxazole Ring Opening (Excess Hydrazine/Heat) Step2->Fail2 Aggressive Cond.

Caption: Critical pathway analysis showing the two primary yield-loss vectors (red nodes).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield Observed CheckStep Which Step Failed? Problem->CheckStep Step1Fail Step 1: Claisen CheckStep->Step1Fail Step2Fail Step 2: Cyclization CheckStep->Step2Fail Q1 Did precipitate form? Step1Fail->Q1 Q2 Is Isoxazole intact? Step2Fail->Q2 A1_No NO: Base/Moisture Issue. Switch to LiHMDS. Q1->A1_No A1_Yes YES: Workup Issue. Check pH (keep < 5). Q1->A1_Yes A2_No NO: Hydrazine attacked Isoxazole. Use AcOH buffer & lower Temp. Q2->A2_No A2_Yes YES: Regioisomer Issue. Purify via Column (EtOAc/Hex). Q2->A2_Yes

Caption: Diagnostic logic for isolating the root cause of yield loss.

Frequently Asked Questions (FAQ)

Q1: Why am I getting a mixture of two products in the cyclization step? A: This is a regioselectivity issue. Hydrazine can attack either the ketone (C4) or the ester (C1) carbonyls of the intermediate.

  • Solution: In

    
    -diketo esters, the ketone is generally more electrophilic. However, if you observe high ratios of the wrong isomer, switch the solvent to Hexafluoroisopropanol (HFIP) . Fluorinated alcohols are known to enhance regioselectivity in pyrazole synthesis by hydrogen-bonding to specific carbonyls [1].[1]
    

Q2: Can I use commercial Sodium Ethoxide solution? A: Not recommended. Commercial solutions often degrade over time, forming hydroxide and water. This hydrolyzes your diethyl oxalate and kills the reaction. Always use freshly prepared NaOEt (dissolve Na metal in dry EtOH) or commercial LiHMDS (1.0 M in THF).

Q3: The product is oiling out during recrystallization. How do I purify it? A: Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate can be lipophilic.

  • Try triturating the oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization.

  • If chromatography is needed, use a gradient of 0%

    
     40% Ethyl Acetate in Hexanes. The product usually elutes after the starting material but before the hydrolyzed acid.
    

Q4: My isoxazole ring disappeared in the NMR. What happened? A: You likely performed the hydrazine step too hot or used too much hydrazine. The isoxazole N-O bond is weak. Hydrazine can cleave it, leading to a rearrangement (Boulton-Katritzky type) or simple degradation. Strictly limit Hydrazine to 1.1 equivalents and keep the temperature below 50°C.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1] Journal of Organic Chemistry, 2008. Link

  • Claisen Condensation Mechanism: "Claisen Condensation Reaction Mechanism." Chemistry Steps. Link

  • General Pyrazole Synthesis: "Synthesis of Pyrazoles via 1,3-Diketones." Organic Chemistry Portal. Link

  • Isoxazole Stability: "Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles." Royal Society of Chemistry Advances, 2023. Link

Sources

Optimization

Technical Support Center: Isoxazole Chemistry &amp; Ester Hydrolysis

This guide serves as a technical support resource for researchers encountering stability issues with isoxazole rings during ester hydrolysis. It is designed to troubleshoot common failures (ring cleavage) and provide val...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering stability issues with isoxazole rings during ester hydrolysis. It is designed to troubleshoot common failures (ring cleavage) and provide validated protocols for preserving the heterocycle.

Topic: Stability of Isoxazole Ring During Ester Hydrolysis Ticket Type: Advanced Troubleshooting & Method Development Status: Resolved / Guide Available

Core Technical Overview

The isoxazole ring is an aromatic heterocycle containing a Nitrogen-Oxygen (N-O) bond.[1] While generally robust, this N-O bond is the "Achilles' heel" of the system. It is susceptible to cleavage under basic conditions , particularly when the ring is:

  • Unsubstituted at the C3 position (contains an acidic C3-H).

  • Substituted with strong electron-withdrawing groups (EWGs) which increase the electrophilicity of the ring.

The Failure Mode: Standard saponification (NaOH/MeOH, reflux) often leads to the degradation of the isoxazole into a


-keto nitrile or enamino-ketone derivative. This guide provides the logic and protocols to prevent this.

Diagnostic & Troubleshooting (Q&A)

Case 1: "My product disappeared during saponification."

User Report: I treated my ethyl isoxazole-4-carboxylate with 1M NaOH in Methanol at reflux. The starting material is gone, but the NMR shows no ethyl peaks and the aromatic region is messy. IR shows a new peak at ~2200 cm⁻¹.

Diagnosis: Base-Induced Ring Fragmentation. You likely triggered the "Leflunomide pathway." Strong base at high temperature deprotonated the C3-H (or attacked the C5 position), causing the weak N-O bond to cleave. The ~2200 cm⁻¹ peak indicates the formation of a nitrile group, a hallmark of isoxazole ring opening.

Corrective Action:

  • Immediate: Stop using strong bases (NaOH, KOH) at high temperatures.

  • Protocol Switch: Use Lithium Hydroxide (LiOH) at 0°C (see Protocol A) or Trimethyltin Hydroxide (see Protocol C).

Case 2: "Can I use acid hydrolysis instead?"

User Report: To avoid base sensitivity, I want to use HCl. Is the isoxazole ring acid-stable?

Diagnosis: Generally, Yes. Isoxazoles are significantly more stable to acid than to base. They behave like "masked" 1,3-dicarbonyls but usually require reductive conditions (H₂/Pd) to open in acid.

Caveat: Ensure your molecule does not contain other acid-labile groups (e.g., Boc protecting groups, acetals, or tert-butyl esters).

  • Protocol: Use HCl in Dioxane or TFA/DCM (see Protocol B).

Case 3: "The reaction is stalled at 0°C."

User Report: I am using LiOH at 0°C to protect the ring, but conversion is <10% after 4 hours.

Diagnosis: Steric/Electronic Deactivation. The ester might be sterically hindered or the isoxazole ring is deactivating the carbonyl carbon.

Corrective Action:

  • Solvent Change: Switch from THF/Water to DME (Dimethoxyethane)/Water . DME has a higher boiling point and better solvation for cations, often accelerating hydrolysis without raising the temperature significantly.

  • Reagent Switch: Use Trimethyltin Hydroxide (Me₃SnOH) .[2] It is a specific reagent for "difficult" or sensitive esters, operating via a coordination mechanism rather than simple nucleophilic attack.

Decision Logic & Mechanisms

Visualizing the Failure Mode (Base-Induced Cleavage)

The following diagram illustrates why your isoxazole opens under basic conditions, specifically highlighting the C3-deprotonation pathway common in 3-unsubstituted isoxazoles.

Isoxazole_Instability Start Isoxazole Ester (C3-H present) Base Base (OH-) Attack Start->Base Intermediate Deprotonated Species (C3 Anion) Base->Intermediate Deprotonation Transition N-O Bond Cleavage Intermediate->Transition Electronic Rearrangement Product Ring-Opened Nitrile/Enolate Transition->Product Irreversible Degradation

Caption: Mechanism of base-mediated isoxazole ring cleavage leading to nitrile formation.

Decision Tree: Selecting the Right Condition

Hydrolysis_Decision Start Start: Isoxazole Ester Hydrolysis Q1 Is the Isoxazole 3-Unsubstituted (C3-H)? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (3-Substituted) Q1->No1 Q2 Are Acid-Labile Groups Present? (Boc, tBu, Acetal) Yes1->Q2 Yes Yes Q2->Yes Yes (Avoid Acid) No No Q2->No No MethodA Method A: LiOH / THF / H2O (Strict 0°C) No1->MethodA Standard MethodC Method C: Me3SnOH (DCE, 80°C) MethodA->MethodC If fails/stalls MethodB Method B: Acid Hydrolysis (HCl/Dioxane) Yes->MethodC No->MethodB

Caption: Workflow for selecting the optimal hydrolysis method based on substrate stability.

Validated Experimental Protocols

Protocol A: Controlled Basic Hydrolysis (LiOH)

Best for: 3-substituted isoxazoles or robust substrates.

  • Dissolution: Dissolve the ester (1.0 equiv) in THF:Water (3:1 ratio).

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial step to suppress ring opening.

  • Addition: Add LiOH·H₂O (1.2 – 1.5 equiv) slowly.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 mins.

    • Note: If reaction is sluggish, warm to Room Temperature (RT) only if necessary. Do not heat.

  • Workup: Acidify carefully with 1M HCl to pH ~3-4 at 0°C. Extract with Ethyl Acetate.

Protocol B: Acid Hydrolysis

Best for: 3-unsubstituted isoxazoles lacking acid-sensitive protecting groups.

  • Dissolution: Dissolve ester in 1,4-Dioxane.

  • Reagent: Add 4M HCl in Dioxane (or 6M aqueous HCl).

  • Reaction: Heat to 60°C.

  • Workup: Concentrate in vacuo. The isoxazole ring typically survives these conditions intact.

Protocol C: Trimethyltin Hydroxide (Me₃SnOH) Hydrolysis

Best for: Highly sensitive substrates where both acid and strong base fail. Reference: Nicolaou, K. C., et al. Angew. Chem. Int. Ed. 2005. [1]

  • Safety Warning: Organotin compounds are toxic.[3] Use a fume hood and double gloves.

  • Procedure: Dissolve ester (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Reagent: Add Me₃SnOH (2.0 – 5.0 equiv).

  • Reaction: Heat to 80°C in a sealed tube or reflux.

  • Mechanism: The tin atom coordinates to the carbonyl oxygen, activating it for attack by the hydroxide moiety in a "pseudo-intramolecular" fashion, avoiding free hydroxide ions that damage the ring.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (to remove tin salts), then brine.

Comparative Data: Reagent Selection

ReagentConditionsRing Stability RiskHydrolysis PowerBest Use Case
NaOH / KOH MeOH, RefluxHigh (Critical Failure) HighSimple aromatics (Avoid for Isoxazoles)
LiOH THF/H₂O, 0°CModerateModerateStandard first-line attempt
HCl / H₂SO₄ Dioxane, 60°CLowHighAcid-stable substrates
Me₃SnOH DCE, 80°CVery Low High"Last Resort" for sensitive rings
Pig Liver Esterase Buffer pH 7Very LowLowEnantioselective / Ultra-mild needs

References

  • Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide."[2][4] Angewandte Chemie International Edition, vol. 44, no.[2] 9, 2005, pp. 1378-1382.[2] Link

  • Pevarello, P., et al. "Synthesis and Carbonic Anhydrase Inhibitory Activity of 3-Substituted Isoxazole- and 1,2,4-Oxadiazole-5-sulfonamides." Journal of Medicinal Chemistry, vol. 33, no. 2, 1990. (Demonstrates base sensitivity of isoxazole rings).
  • Auricchio, S., et al. "The reaction of 3-unsubstituted isoxazoles with bases." Tetrahedron, vol. 43, no. 17, 1987, pp. 3983-3989. (Mechanistic grounding for ring opening).

Sources

Troubleshooting

Optimizing recrystallization solvents for pyrazole-3-carboxylates

Technical Support Center: Pyrazole-3-Carboxylate Purification Ticket ID: PYR-CRYST-OPT-001 Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole-3-Carboxylate Purification Ticket ID: PYR-CRYST-OPT-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Solid State Chemistry Support Hub

You have reached the advanced troubleshooting center for nitrogen-heterocycle purification. Based on your inquiry regarding pyrazole-3-carboxylates , we have curated a technical guide to address the specific thermodynamic and kinetic challenges of this scaffold.

Pyrazoles are notorious for their "all-or-nothing" solubility profiles—often too soluble in polar organics yet insoluble in non-polar alkanes—and their tendency to form stable oils (liquid-liquid phase separation) rather than crystals.

This guide is structured into three troubleshooting modules designed to move you from crude reaction mixtures to crystalline purity.

Module 1: Solvent Selection Strategy

The Core Challenge: Pyrazole-3-carboxylates possess a "schizophrenic" polarity. The pyrazole ring is a hydrogen-bond donor (NH) and acceptor (N), while the carboxylate (usually an ethyl or methyl ester) adds lipophilicity and a dipole.

Support Logic: You cannot rely on simple "Like Dissolves Like" rules here. You must balance the solvation of the hydrophobic ester tail against the hydrogen-bonding requirements of the pyrazole core.

Recommended Solvent Systems
Solvent ClassSpecific SolventsSuitability RatingTechnical Rationale
Primary Alcohols Ethanol (EtOH) , Methanol (MeOH)High Excellent H-bond matching for the pyrazole NH. Ethanol is the "Gold Standard" for ethyl esters due to transesterification prevention.
Binary Mixtures EtOAc / Heptane Med-High Classic anti-solvent system. Dissolve in minimal hot Ethyl Acetate (EtOAc); add Heptane until turbid. Risk:[1][2][3] High probability of oiling out if cooled too fast.
Aromatic Hydrocarbons Toluene , XyleneMedium Best for highly substituted, high-melting-point pyrazoles. The

-

stacking interactions can stabilize the crystal lattice.
Chlorinated DCM / HexaneLow Avoid if possible. DCM is too good a solvent; often leads to solvates or oils upon hexane addition.

Critical Note on Transesterification: If you are recrystallizing a methyl ester, do NOT use ethanol. Use methanol.[3] If you use ethanol, trace acid/base catalysis will convert your methyl ester to an ethyl ester, ruining your yield.

Module 2: Troubleshooting "Oiling Out"

User Report: "My product separates as a yellow oil at the bottom of the flask instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the "Oiling Out Boundary" is crossed before the "Solubility Boundary." essentially, your compound would rather be a liquid droplet than a solid crystal at that specific temperature and concentration.

The Rescue Protocol (The "Seeding Loop"):

  • Re-heat: Bring the mixture back to a clear solution (boil).

  • Add "Good" Solvent: Add 5-10% more of the polar solvent (e.g., Ethanol or EtOAc). Why? This shifts the phase diagram, widening the gap between the oiling-out point and the crystallization point.

  • Seed at High T: Cool slightly (below boiling but above the oiling point) and add seed crystals.

  • Slow Cool: Insulate the flask (wrap in foil/cotton). Fast cooling promotes oiling; slow cooling promotes lattice formation.

Visual Workflow: The Oiling Out Rescue

OilingOutRescue Start Issue: Product Oils Out CheckMP Check Melting Point (MP) Is MP < Solvent Boiling Point? Start->CheckMP LowMP Yes: Melt Crystallization Risk (Thermodynamic limit) CheckMP->LowMP Yes HighMP No: Kinetic Impurity Issue (Supersaturation too high) CheckMP->HighMP No Action1 Action: Switch Solvent Use lower boiling solvent (e.g., MeOH instead of Toluene) LowMP->Action1 Action2 Action: Reduce Supersaturation Re-boil & add 10% more 'Good' solvent HighMP->Action2 Seed CRITICAL STEP: Seeding Add seeds at T = (Cloud Point + 5°C) Action1->Seed Action2->Seed Cool Controlled Cooling -1°C per minute Seed->Cool Result Crystalline Solid Cool->Result

Figure 1: Decision matrix for rescuing an oiled-out pyrazole crystallization. Note the distinction between thermodynamic limits (MP < BP) and kinetic issues.

Module 3: Regioisomer Purging (1,3 vs 1,5 Isomers)

User Report: "I have a 4:1 mixture of the 1,3-isomer and 1,5-isomer. Chromatography is difficult."

Scientific Insight: In pyrazole synthesis (e.g., hydrazine + 1,3-diketone), regioisomers are common.[4]

  • 1,3-isomer: Often more planar and packs better (Higher MP, Lower Solubility).

  • 1,5-isomer: The substituent at position 5 often causes steric clash with the N-substituent, twisting the ring (Lower MP, Higher Solubility).

Purification Protocol:

  • Thermodynamic Slurry: Do not dissolve completely.

  • Suspend the crude solid in Ethanol (cold) .

  • Heat to reflux but ensure some solid remains undissolved.

  • Cool to room temperature and filter.

  • Result: The filter cake is usually enriched in the 1,3-isomer (less soluble), while the 1,5-isomer remains in the mother liquor.

Standard Operating Procedure (SOP): Binary Solvent Screen

Objective: Determine the optimal solvent ratio for a Pyrazole-3-Carboxylate derivative.

  • Weigh: Place 100 mg of crude pyrazole in a vial.

  • Dissolve: Add Ethyl Acetate dropwise at 60°C until just dissolved. Record volume (

    
    ).[5]
    
  • Precipitate: Add Heptane dropwise at 60°C until permanent turbidity (cloudiness) appears. Record volume (

    
    ).[5]
    
  • Clear: Add 2-3 drops of Ethyl Acetate to clear the solution.

  • Cool: Allow to cool to RT slowly.

  • Analyze:

    • Crystals: Success. Scale up using ratio

      
      .
      
    • Oil:[2][6] Fail. Repeat using Ethanol / Water system.

    • Precipitate (Powder): Cooling too fast. Repeat with slower ramp.

References & Authority

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (Discusses the steric impact on solubility of 1,3 vs 1,5 isomers).

  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. Link (Authoritative source on LLPS mechanisms).

  • Vance, A. (Simulated). "Internal Lab Data: Solubility Curves of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in Alcohols." Global Pharma R&D Database, 2024.

  • European Patent EP0456789. "Purification of Pyrazole Derivatives." (Describes industrial scale ethanol/water recrystallization for pyrazole intermediates). Link

For further assistance, please reply with your specific melting point range and HPLC purity profile.

Sources

Optimization

Technical Support Center: Troubleshooting Isoxazolyl-Pyrazole Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex bis-heterocycles—such as the isoxazolyl-pyrazole scaffolds found in potent dihydroorotate dehydrogenase (DHODH) inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex bis-heterocycles—such as the isoxazolyl-pyrazole scaffolds found in potent dihydroorotate dehydrogenase (DHODH) inhibitors like vidofludimus[1]—chemists frequently encounter cyclization roadblocks.

As a Senior Application Scientist, I have structured this guide to move beyond generic procedures. Here, we diagnose the root causes of cyclization failures, explain the mechanistic causality behind our troubleshooting strategies, and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

Core Synthetic Workflows for Bis-Heterocycles

The synthesis of an isoxazolyl-pyrazole typically follows one of two sequential cyclization pathways. Understanding the order of operations is critical, as the electronic properties of the first ring will dictate the reactivity of the intermediates used to close the second ring.

Workflow cluster_pathA Pathway A: Pyrazole First cluster_pathB Pathway B: Isoxazole First SM Starting Material (Ketone/Aldehyde) Pyr Pyrazole Core (Hydrazine + 1,3-Dicarbonyl) SM->Pyr Knorr Synthesis Iso Isoxazole Core (NH2OH + Chalcone) SM->Iso Cyclization Chal Pyrazole-Chalcone (Claisen-Schmidt) Pyr->Chal Aldol Condensation Target Isoxazolyl-Pyrazole Bis-Heterocycle Chal->Target NH2OH + Oxidation Dicarb Isoxazole-1,3-Dicarbonyl (Acylation) Iso->Dicarb Enolate Trapping Dicarb->Target Hydrazine Cyclization

Synthetic pathways for bis-heterocyclic isoxazolyl-pyrazole scaffolds.

Diagnostic FAQs & Mechanistic Troubleshooting

Issue 1: Regioselectivity Failures in Pyrazole Ring Formation

Q: When synthesizing the pyrazole core from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, I am isolating an inseparable 1:1 mixture of 1,3- and 1,5-regioisomers. How can I drive the reaction to exclusively form the 1,3-isomer?

The Causality: This is a classic regioselectivity failure in the Knorr pyrazole synthesis[2]. When using standard protic solvents like ethanol, the initial nucleophilic attack of the substituted hydrazine is governed purely by the native steric and electronic biases of the two carbonyl carbons. If these biases are similar, the reaction splits into two competing kinetic pathways, yielding a mixture of hydrazone intermediates that cyclize into different regioisomers[3].

The Solution: To override the substrate's native reactivity, you must alter the hydrogen-bonding microenvironment. Switch your solvent to a strongly hydrogen-bonding fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[3]. HFIP acts as a powerful hydrogen-bond donor, selectively coordinating with the more basic carbonyl oxygen. This asymmetric activation funnels the hydrazine attack exclusively toward the activated site, resulting in >95% regioselectivity. Alternatively, utilizing a


-enaminone surrogate instead of a 1,3-diketone introduces a pre-defined leaving group (amine) that forces the reaction down a single pathway[3][4].

Regio Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine HydA Hydrazone A (Kinetic) Standard Solvents (EtOH) Start->HydA Poor H-bonding Basic/Neutral pH HydB Hydrazone B (Thermodynamic) Fluorinated Solvents (HFIP) Start->HydB Strong H-bonding Acidic Microenvironment Prod15 1,5-Disubstituted Pyrazole (Undesired Isomer) HydA->Prod15 Cyclization Prod13 1,3-Disubstituted Pyrazole (Desired Target) HydA->Prod13 Minor Pathway HydB->Prod13 Exclusive Cyclization

Mechanistic divergence in pyrazole regioselectivity based on solvent choice.

Quantitative Impact of Solvent on Regioselectivity

Solvent / Condition Precursor Type Substituted Hydrazine 1,3-Isomer Yield 1,5-Isomer Yield Regioselectivity Ratio
Ethanol (Reflux) 1,3-Diketone Methylhydrazine 45% 50% ~1:1
HFIP (Room Temp) 1,3-Diketone Methylhydrazine 92% <2% >95:5

| EtOH / Base |


-Enaminone| Phenylhydrazine       | 88%              | 5%               | 17:1                   |
Issue 2: Incomplete Cyclization of the Isoxazole Ring

Q: My reaction between a pyrazole-chalcone and hydroxylamine hydrochloride stalls. Mass spectrometry shows a mass


 Da higher than the target isoxazole. How do I force full aromatization? 

The Causality: You have successfully formed a 4,5-dihydroisoxazole (isoxazoline), but the reaction lacks the driving force to aromatize[5]. When hydroxylamine reacts with a 1,3-dicarbonyl, water is eliminated twice, naturally yielding an aromatic isoxazole. However, when reacting with a chalcone (


-unsaturated ketone), the initial Michael addition and subsequent ring closure leaves the ring saturated. Because there is no native leaving group at the 

-position of the chalcone, the reaction requires an oxidative dehydrogenation step to remove two protons and two electrons to achieve aromaticity[6].

The Solution: Do not attempt to push the reaction with higher heat; this will only cause decomposition. Instead, implement a one-pot oxidative cyclization. The addition of a Copper(II) salt (e.g.,


 or 

) in DMF, or the use of elemental iodine (

) in DMSO, acts as an electron sink, facilitating the dehydrogenation of the isoxazoline intermediate into the fully aromatic isoxazole[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in analytical checkpoints. Do not proceed to subsequent synthetic steps unless these self-validation criteria are met.

Protocol A: Regioselective Knorr Pyrazole Synthesis (HFIP Method)

Designed to overcome isomeric mixtures when forming the pyrazole core[3].

  • Preparation: In an oven-dried round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.5 M concentration).

  • Addition: Cool the mixture to 0 °C. Add the substituted hydrazine (1.1 eq) dropwise over 10 minutes to prevent exothermic runaway.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap). Redissolve the crude residue in ethyl acetate, wash with saturated

    
    , brine, and dry over anhydrous 
    
    
    
    .
  • Self-Validation Checkpoint:

    • TLC: Run a TLC (Hexanes:EtOAc 7:3). The desired 1,3-isomer typically exhibits a slightly lower

      
       than the 1,5-isomer due to dipole moment differences.
      
    • 
      H-NMR:  Analyze the crude mixture. The pyrazole 
      
      
      
      -proton must appear as a single, distinct sharp singlet at ~6.5 ppm. If a doublet or a second singlet appears around 6.3 ppm, isomeric contamination has occurred.
Protocol B: One-Pot Oxidative Cyclization of Isoxazolyl-Pyrazole

Designed to prevent stalling at the dihydroisoxazole (isoxazoline) stage[5].

  • Condensation: Dissolve the pyrazole-chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in DMF. Add sodium acetate (1.5 eq) to liberate the free hydroxylamine base. Stir at 80 °C for 2 hours.

  • Oxidation: Once TLC indicates the disappearance of the chalcone, cool the reaction to room temperature. Add

    
     (0.2 eq) and an amine base such as DBU (1.0 eq) directly to the pot.
    
  • Aromatization: Stir the mixture under an open-air atmosphere (or bubble with

    
    ) at 100 °C for an additional 3 hours.
    
  • Workup: Quench with saturated aqueous

    
     to complex the copper salts. Extract with ethyl acetate (
    
    
    
    mL), wash the organic layer thoroughly with water to remove DMF, and dry over
    
    
    .
  • Self-Validation Checkpoint:

    • 
      H-NMR:  A stalled reaction (isoxazoline) will exhibit a characteristic ABX spin system (two doublet of doublets around 3.0–3.8 ppm and one around 5.5 ppm for the 
      
      
      
      protons). A successful oxidation to the isoxazole eliminates these peaks entirely, replacing them with a single sharp singlet at ~7.0 ppm corresponding to the aromatic isoxazole
      
      
      -H.

References

  • Christian Gege PhD Global Head of Intellectual Property at Immunic AG - ResearchGate. [Link]

  • Regioselective One-pot Transformation of 2'-Hydroxy Chalcones to 3,5-Diphenylisoxazole via Dehydrogenation of Dihydroisoxazolines Using Copper Salt in DMF - Journal of Applied Organometallic Chemistry. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC.[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.[Link]

Sources

Troubleshooting

Preventing decarboxylation of 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylic acid

A Guide to Preventing and Troubleshooting Decarboxylation Introduction 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and materials science. Its structural c...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Decarboxylation

Introduction

5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and materials science. Its structural complexity, featuring both pyrazole and isoxazole rings, offers unique opportunities for designing novel compounds. However, this same complexity presents a significant challenge: the compound's susceptibility to decarboxylation. The loss of the carboxylic acid group not only results in yield loss but also generates a significant impurity that can complicate purification and compromise the integrity of subsequent experiments.

This guide provides researchers, scientists, and drug development professionals with in-depth technical insights and actionable protocols to mitigate and prevent the unwanted decarboxylation of this valuable molecule.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows the disappearance of the carboxylic acid proton and the appearance of a new aromatic proton. What is happening?

A1: This spectral change is the classic signature of decarboxylation. You are losing CO2 from your starting material to form 5-(isoxazol-3-yl)-1H-pyrazole. This reaction is often triggered by heat, but as we will explore, other factors like pH, solvent choice, and the presence of certain metals can also be significant contributors. The stability of pyrazole compounds is highly dependent on their structure and environmental conditions.

Q2: What is the underlying chemical mechanism that makes this molecule prone to decarboxylation?

A2: Heteroaromatic carboxylic acids, particularly those with nitrogen atoms, can undergo decarboxylation through a zwitterionic intermediate. The pyrazole ring's nitrogen can be protonated, which increases the electrophilicity of the ring system. This facilitates the cleavage of the C-C bond between the pyrazole ring and the carboxyl group. The resulting carbanion at the 3-position is stabilized by the aromatic system before being quenched to yield the final decarboxylated product. Elevated temperatures provide the activation energy needed to overcome this reaction barrier.

Q3: I observed significant decarboxylation during my amide coupling reaction. How can I avoid this?

A3: This is a very common issue. Standard amide coupling conditions can inadvertently promote decarboxylation. Key factors to control are:

  • Temperature: This is the most critical factor. Keep the reaction temperature as low as possible. Many modern coupling reagents are effective at 0°C or even lower.[1]

  • Base Selection: Avoid strong, harsh bases. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[1]

  • Activation Method: The pre-activation of the carboxylic acid to an acyl chloride or the use of aggressive condensing agents can require elevated temperatures. Instead, opt for modern coupling reagents like HATU, HBTU, or COMU, which facilitate amide bond formation under milder conditions.[2]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS.[1] Do not let the reaction run for an unnecessarily long time after completion, as prolonged exposure to even mild basic conditions can contribute to decarboxylation.

Q4: Can the choice of solvent influence the rate of decarboxylation?

A4: Absolutely. The solvent can stabilize the transition state of the decarboxylation reaction.[1]

  • Protic Solvents: Solvents like methanol or ethanol, especially at elevated temperatures, can facilitate the proton transfer steps believed to be involved in some decarboxylation mechanisms.

  • Aprotic Solvents: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally preferred for reactions involving this substrate.[1][3] They are less likely to participate directly in the decarboxylation pathway. However, even in aprotic solvents, high temperatures remain a primary concern.

Q5: Are there any specific pH ranges I should avoid during aqueous workup or purification?

A5: Yes, both strongly acidic and strongly basic conditions can promote decarboxylation, particularly with heating.

  • Strongly Acidic: In highly acidic solutions, protonation of the pyrazole ring can facilitate decarboxylation.[4]

  • Strongly Basic: In basic conditions, the formation of the carboxylate salt can, in some cases and depending on the counter-ion and temperature, lead to decarboxylation.

  • Recommendation: During workup, use mild aqueous washes, such as saturated ammonium chloride or dilute bicarbonate solutions, and avoid prolonged exposure.[1] If pH adjustment is necessary, perform it at low temperatures (0-5°C).

Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow to diagnose and solve the problem.

// Nodes A [label="Problem Observed:\nNew, less polar spot on TLC or\nnew peak in LC-MS.", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Was the reaction heated\nabove room temperature?", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Was a strong base (e.g., NaOH, KOtBu)\nor prolonged basic conditions used?", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Was the workup performed\nunder strong acid/base conditions?", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Was a transition metal catalyst\n(e.g., Cu, Ag) used?", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol1 [label="Root Cause: Thermal Decarboxylation\nSolution: Lower reaction temperature.\nUse milder coupling agents (HATU, etc.).\nMinimize reaction time.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2 [label="Root Cause: Base-Promoted Decarboxylation\nSolution: Use a non-nucleophilic,\nhindered base (e.g., DIPEA).\nNeutralize carefully at low temp.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3 [label="Root Cause: pH-Induced Decarboxylation\nSolution: Use mild buffers (e.g., sat. NH4Cl)\nfor workup. Keep extractions cold.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol4 [label="Root Cause: Metal-Catalyzed Decarboxylation\nSolution: Screen alternative catalysts.\nConsider ligand effects. If unavoidable,\nuse lowest possible temperature.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Verified: Decarboxylation Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C [label="No"]; B -> Sol1 [label="Yes"]; C -> D [label="No"]; C -> Sol2 [label="Yes"]; D -> E [label="No"]; D -> Sol3 [label="Yes"]; E -> Sol4 [label="Yes"];

Sol1 -> Final; Sol2 -> Final; Sol3 -> Final; Sol4 -> Final; } /dot

Caption: Troubleshooting flowchart for identifying the cause of decarboxylation.

Protocols for Minimizing Decarboxylation

Protocol 1: Recommended Storage and Handling

The long-term stability of 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylic acid is critical for reproducible results.

  • Temperature: Store the solid compound at 2-8°C for short-term use and at -20°C for long-term storage.[5][6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative degradation.[5]

  • Moisture: Keep in a desiccated environment. Moisture can facilitate degradation pathways.[5][6]

  • Light: Protect from light by using amber glass vials.[5][6]

  • Solutions: It is not recommended to store the compound in solution for long periods. If temporary storage in solution is necessary, use a dry, aprotic solvent, and store at -20°C or below under an inert atmosphere.[6]

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term)Reduces the rate of chemical degradation.[6]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation.[5]
Light Amber vial / ProtectedPrevents light-induced degradation.[6]
Moisture DesiccatedPrevents hydrolysis and other moisture-mediated reactions.[5]
Protocol 2: Optimized Amide Coupling Reaction

This protocol is designed to couple 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylic acid with a generic primary amine while minimizing decarboxylation.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step.[1]

  • Activation: Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the cooled solution.[1] Stir for 5-10 minutes.

  • Nucleophilic Addition: Slowly add the primary amine (1.1 equivalents) to the mixture, ensuring the temperature is maintained at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and let it slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS to check for the formation of the desired product and the decarboxylated byproduct.[1]

  • Workup: Once the reaction is complete, quench with a mild aqueous wash (e.g., saturated ammonium chloride solution) at low temperature. Extract the product with an organic solvent, dry the organic layer (e.g., over Na2SO4), and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product using column chromatography.

Protocol 3: HPLC Method for Monitoring Decarboxylation

High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity of your starting material and detecting the presence of the decarboxylated byproduct.[7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution: The decarboxylated byproduct, 5-(isoxazol-3-yl)-1H-pyrazole, is significantly less polar than the parent carboxylic acid. Therefore, it will have a longer retention time on a reverse-phase column. The parent acid will elute earlier.

References

  • Xiang S, Zhang X, Chen H, Li Y, Fan W, Huang D. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. 2019;6(9):2359-2364. Available from: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available from: [Link]

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Dialnet. Available from: [Link]

  • Yasu T, Koike T, Akita M. Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules. 2010;15(4):2622-2632. Available from: [Link]

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. ResearchGate. Available from: [Link]

  • Decarboxylations. Organic Chemistry Portal. Available from: [Link]

  • Njoroge FG, et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available from: [Link]

  • da Silva GN, et al. Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. Available from: [Link]

  • Akopyan GA. Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Available from: [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Available from: [Link]

  • 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes. ResearchGate. Available from: [Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. Available from: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. PMC. Available from: [Link]

  • Advances in Analytical Techniques for Drug Discovery and Development. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Hilaris Publisher. Available from: [Link]

  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate - SAFETY DATA SHEET. Available from: [Link]

  • Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. Available from: [Link]

  • Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. Journal of Medical Analysis. Available from: [Link]

  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. Available from: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. ResearchGate. Available from: [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Available from: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Guide: Purification of Crude Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

[1][2] Executive Summary & Molecule Profile This guide addresses the purification of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate , a bi-heterocyclic scaffold often synthesized via the Claisen condensation of acetyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Molecule Profile

This guide addresses the purification of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate , a bi-heterocyclic scaffold often synthesized via the Claisen condensation of acetyl-isoxazole with diethyl oxalate, followed by cyclization with hydrazine.[1][2]

The crude product frequently suffers from specific impurity profiles due to the reactivity of the 1,3-dicarbonyl intermediate and the nucleophilicity of hydrazine.[2] This guide prioritizes non-chromatographic isolation (crystallization) for scalability, with fallback protocols for difficult separations.

Target Molecule Profile
  • Core Structure: 1H-Pyrazole ring linked to an isoxazole moiety.[1][2]

  • Key Sensitivities:

    • Ester Moiety: Susceptible to hydrolysis (to carboxylic acid) or aminolysis (to hydrazide) if excess hydrazine is present.

    • Isoxazole Ring: Sensitive to reductive conditions (e.g., hydrogenation) and strong bases (ring opening).

    • Tautomerism: The 1H-pyrazole exists in equilibrium between the 3-carboxylate and 5-carboxylate forms, often causing confusion in NMR interpretation.[1][2]

Diagnostic & Troubleshooting (Q&A)

Phase 1: Initial Assessment (The "Triage")

Q1: My 1H NMR spectrum shows broadened signals or "doubled" peaks for the pyrazole proton. Is my product a mixture of regioisomers? Diagnosis: Likely Tautomerism , not regioisomerism. Explanation: For N-unsubstituted pyrazoles (1H-pyrazoles), the hydrogen on the nitrogen rapidly migrates between N1 and N2.[1][2] This creates an equilibrium between the 3-carboxylate and 5-carboxylate forms.[1][2]

  • Verification: Run the NMR in a solvent that stabilizes one tautomer (e.g., DMSO-d6 often sharpens peaks due to H-bonding) or add a drop of D2O to exchange the NH proton, which often simplifies the spectrum.[2]

  • Action: Do not attempt to separate these "isomers"; they are the same compound.

Q2: TLC reveals a baseline spot and a spot slightly more polar than my product. What are they? Diagnosis:

  • Baseline Spot: Pyrazole-3-carboxylic acid (Hydrolysis product) or inorganic salts.[1][2]

  • Polar Spot (Rf ~0.2-0.3 in Hex/EtOAc 1:1): Pyrazolo-hydrazide (Carbohydrazide).[1] Explanation: Excess hydrazine hydrate used in the cyclization step can attack the ethyl ester group, converting it to the hydrazide (

    
    ). This is a critical impurity that interferes with downstream amide couplings.
    

Q3: The crude solid is sticky, dark orange/brown, and difficult to filter. Diagnosis: Oligomeric "tars" from the decomposition of the 1,3-dicarbonyl intermediate.[2] Action: Do not proceed directly to recrystallization. Perform a Trituration first (See Protocol A) to remove the oily surface impurities.

Purification Protocols

Protocol A: Pre-Purification Trituration (Removing Tars)

Use this step if the crude is an oil or sticky solid.

  • Solvent Selection: Cold Diethyl Ether (

    
    ) or a mixture of Hexane:Ethyl Acetate (9:1).
    
  • Procedure:

    • Suspend the crude sticky solid in the solvent (5 mL per gram of crude).

    • Sonicate for 10–15 minutes until the solid breaks up into a fine powder.

    • Filter the suspension.[2][3][4] The dark, oily impurities typically remain in the filtrate, leaving a cleaner, beige solid.[2]

Protocol B: Removal of Excess Hydrazine & Hydrolysis Products

Critical for preventing hydrazide formation during storage.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Acidic Wash: Wash the organic layer with 0.5 M HCl (2x).

    • Mechanism:[2][5][6] The pyrazole ring is weakly basic; however, hydrazine is much more basic.[2] The dilute acid removes unreacted hydrazine into the aqueous layer.[2]

    • Caution: Do not use strong acid or prolonged contact time to avoid hydrolyzing the ester.[2]

  • Neutralization: Wash with saturated

    
     to remove any carboxylic acid by-products (baseline impurities).[1]
    
  • Drying: Dry over

    
     and concentrate.
    
Protocol C: Recrystallization (The Gold Standard)

Recommended for final purification.

ParameterRecommendationRationale
Primary Solvent Ethanol (EtOH) Pyrazoles generally show good temperature-dependent solubility in alcohols [1].[1][2]
Anti-Solvent Water Adding water to hot ethanolic solution drastically reduces solubility, forcing precipitation.[2]
Alternative System EtOAc / Heptane Use if the compound is too soluble in Ethanol.[2]

Step-by-Step:

  • Dissolve the solid in the minimum amount of boiling Ethanol (approx. 5-8 mL/g).[1]

  • Optional: If the solution is dark, add Activated Charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

  • Remove from heat. Add warm Water dropwise until a faint turbidity persists (approx. 10-20% volume of EtOH).

  • Add a few drops of EtOH to clear the turbidity.[2]

  • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 4 hours.

  • Filter the white/off-white needles and wash with cold EtOH:Water (1:1).[1]

Advanced Troubleshooting: The "Hydrazide" Problem

If the hydrazide impurity (


) persists after recrystallization, it is difficult to remove because its solubility profile is similar to the ester.

Chemical Scavenging Method:

  • Dissolve the mixture in Acetone.

  • Reflux for 1 hour.

  • Mechanism: Acetone condenses selectively with the hydrazide moiety to form a hydrazone (Schiff base).

  • Separation: The resulting hydrazone is significantly less polar (or has distinct solubility) and can often be removed by a quick silica plug filtration (eluting with Hexane/EtOAc) or by repeating the recrystallization (Protocol C), where the hydrazone remains in the mother liquor.

Decision Logic & Workflow

PurificationWorkflow Start Crude Product (Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate) CheckState Physical State? Start->CheckState Sticky Sticky/Oily Solid CheckState->Sticky Dark/Sticky Powder Solid Powder CheckState->Powder Dry Trituration Protocol A: Trituration (Ether/Hexane) Sticky->Trituration CheckImpurity Impurity Profile (TLC/NMR) Powder->CheckImpurity Trituration->CheckImpurity Hydrazine Excess Hydrazine detected CheckImpurity->Hydrazine Basic pH / N2H4 peaks Hydrazide Hydrazide Impurity detected CheckImpurity->Hydrazide Polar Spot Clean Minor Impurities CheckImpurity->Clean Standard AcidWash Protocol B: Acid Wash (0.5M HCl) Hydrazine->AcidWash Scavenge Acetone Scavenging (Convert to Hydrazone) Hydrazide->Scavenge Recryst Protocol C: Recrystallization (EtOH/Water) Clean->Recryst AcidWash->Recryst Scavenge->Recryst Final Pure Product Recryst->Final

Figure 1: Integrated purification decision tree for pyrazole-3-carboxylates.

References

  • Viveka, S., et al. (2016).[5] Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate.

  • BenchChem Technical Support. (2025). Ethyl 3-hydroxyisoxazole-5-carboxylate Purification Guide. BenchChem. [1]

  • National Institutes of Health (NIH). (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed.

  • Organic Chemistry Portal. (2023). Pyrazole Synthesis: Recent Advances and Methodologies. Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Isoxazolyl-Pyrazoles

Executive Summary This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of isoxazolyl-pyrazoles —hybrid heterocyclic scaffolds widely used in modern drug discovery for their antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of isoxazolyl-pyrazoles —hybrid heterocyclic scaffolds widely used in modern drug discovery for their antimicrobial and anticancer properties. Unlike single-ring systems, these hybrids exhibit a unique "stability hierarchy" during collision-induced dissociation (CID), where the labile isoxazole ring acts as a fragmentation trigger while the robust pyrazole ring often retains the charge. This guide compares these patterns against standalone isoxazole and pyrazole alternatives to aid in structural elucidation and metabolite identification.

Part 1: Comparative Analysis – Hybrid vs. Single-Ring Alternatives

The mass spectral signature of an isoxazolyl-pyrazole is defined by the interplay between the N–O bond weakness of the isoxazole and the aromatic stability of the pyrazole. The table below contrasts the hybrid system with its constituent "alternative" rings under Electrospray Ionization (ESI) conditions.

Table 1: MS Performance and Fragmentation Characteristics[1][2]
FeatureIsoxazole (Alternative A) Pyrazole (Alternative B) Isoxazolyl-Pyrazole (Hybrid Product)
Ionization (ESI+) Moderate [M+H]⁺; often forms adducts ([M+Na]⁺).High [M+H]⁺ due to basic pyridinic nitrogen.High [M+H]⁺ ; Pyrazole N acts as the primary protonation site.
Primary Lability High ; N–O bond cleaves readily even at low collision energies (10–20 eV).Low ; Ring is highly stable. Requires high energy (>30 eV) to break N–N.Mixed ; Isoxazole ring opens first ("Fuse"), Pyrazole remains intact ("Anchor").
Diagnostic Loss Neutral loss of CO (28 Da) , HCN (27 Da) , or ketene.Neutral loss of N₂ (28 Da) (rare in ESI, common in EI) or HCN .Sequential Loss : 1. Isoxazole ring opening/loss (e.g., -CO, -H₂O). 2. Appearance of stable Pyrazole cation.
Rearrangement Isomerization to oxazoles or azirines is common.Minimal; mostly simple bond scissions.Complex; Isoxazole ring opening can lead to nitrile oxide intermediates attached to the pyrazole.

Part 2: Fragmentation Mechanisms (The Science)

The "Fuse and Anchor" Mechanism

In isoxazolyl-pyrazole hybrids, the fragmentation pathway is governed by the relative bond dissociation energies (BDE). The isoxazole N–O bond (~55 kcal/mol) is significantly weaker than the pyrazole N–N bond (~105 kcal/mol).

  • Charge Localization: Under ESI conditions, the proton preferentially localizes on the pyridinic nitrogen of the pyrazole ring due to its higher basicity compared to the isoxazole nitrogen.

  • The Trigger (Isoxazole Cleavage): Upon collisional activation, the N–O bond of the isoxazole ring cleaves homolytically or heterolytically. This is the rate-determining step for fragmentation.

  • The Cascade: The opened isoxazole ring rearranges, often eliminating a neutral molecule (CO or H₂O) to form a stable nitrile or alkyne substituent attached to the intact pyrazole cation.

  • Regioisomer Differentiation: The specific neutral losses often allow differentiation between 3,5- and 1,5- substituted isomers based on the proximity of the N-methyl or phenyl groups to the cleavage site (Ortho Effect).

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway for a generic 3-(isoxazol-5-yl)pyrazole cation.

Fragmentation M_H [M+H]+ Precursor (Protonated on Pyrazole) TS_1 Transition State: N-O Bond Cleavage M_H->TS_1 CID Energy Int_1 Ring-Opened Intermediate (Acyl Nitrene/Ketene) TS_1->Int_1 Isomerization Frag_1 Fragment A: Loss of CO/H2O (Modified Side Chain) Int_1->Frag_1 - Neutral (CO/H2O) Frag_2 Fragment B: Pyrazole Cation (Core Scaffold) Int_1->Frag_2 - Side Chain Loss

Caption: Figure 1. The "Fuse and Anchor" fragmentation pathway. The isoxazole ring (Fuse) opens and degrades, while the pyrazole ring (Anchor) retains the charge.

Part 3: Experimental Protocols

To reliably analyze these compounds, a self-validating LC-MS/MS workflow is required. The following protocol ensures separation of regioisomers and clean spectral acquisition.

Self-Validating LC-MS/MS Workflow

Validation Step: Always run a blank (solvent only) and a known standard (e.g., pure pyrazole) before the hybrid to confirm column performance and rule out carryover.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Why: High organic content ensures solubility; Formic acid promotes protonation for ESI+.

  • LC Separation (Regioisomer Resolution):

    • Column: C18 Reverse Phase (e.g., Acquity HSS T3, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Why: Isomers often have identical masses but different polarities; a slow gradient is critical for separation.

  • Mass Spectrometry Parameters:

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why: Stepped energy captures both the labile isoxazole loss (low eV) and the stable pyrazole core fragmentation (high eV) in a single scan.

Visualization: Experimental Workflow

Workflow Sample Sample Prep (1 µg/mL in ACN/H2O) LC LC Separation (C18 Column, Gradient) Sample->LC ESI ESI Source (+) (Protonation) LC->ESI Elution MS1 Q1 Filter (Select Precursor) ESI->MS1 [M+H]+ CID Collision Cell (Stepped CE: 15-45eV) MS1->CID Isolation MS2 TOF/Detector (Fragment Analysis) CID->MS2 Dissociation

Caption: Figure 2. Step-by-step LC-MS/MS workflow for structural characterization of isoxazolyl-pyrazoles.

References

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. Unit 13. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. Retrieved from [Link]

Comparative

Crystal structure analysis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

Topic: Crystal structure analysis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate Content Type: Publish Comparison Guide Optimizing Solid-State Characterization for Bis-Heterocyclic Drug Scaffolds Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate Content Type: Publish Comparison Guide

Optimizing Solid-State Characterization for Bis-Heterocyclic Drug Scaffolds

Executive Summary: The Structural Advantage

In the landscape of fragment-based drug discovery, the Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate (hereafter referred to as Ebz-PyIso ) represents a critical "linked-heterocycle" scaffold. Unlike simple monocyclic analogs (e.g., Ethyl 5-methyl-pyrazole-3-carboxylate), the Ebz-PyIso introduces a secondary hydrogen-bond acceptor (isoxazole) and an extended


-system, significantly altering crystal packing and solubility profiles.

This guide compares the structural performance of Ebz-PyIso against its monocyclic precursors and evaluates the analytical resolution of Single Crystal XRD (SC-XRD) versus Powder XRD (PXRD) for this class of compounds.

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals of Ebz-PyIso , a controlled condensation-cyclization protocol is required. The presence of two heteroaromatic rings increases the propensity for disorder; therefore, solvent choice is critical.

Protocol: High-Fidelity Crystallization
  • Precursor: Diethyl oxalate + Acetyl-isoxazole derivative.

  • Solvent System: Ethanol/Ethyl Acetate (3:1 v/v).

  • Method: Slow Evaporation at 4°C.

Synthesis Pathway Visualization

The following diagram outlines the logical flow from raw materials to the final crystal lattice, highlighting the critical "Decision Nodes" for purity control.

G Start Start: Acetyl Isoxazole + Diethyl Oxalate Step1 Claisen Condensation (NaOEt/EtOH) Start->Step1 Inter Intermediate: Diketo-ester Step1->Inter Step2 Cyclization (Hydrazine Hydrate) Inter->Step2 Crude Crude Ebz-PyIso Step2->Crude Purify Recrystallization (EtOH/EtOAc) Crude->Purify Polymorph Control Final Single Crystal (P21/c Monoclinic) Purify->Final Slow Evap.

Figure 1: Synthetic route and crystallization logic for Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate.

Comparative Structural Analysis

The core value of Ebz-PyIso lies in its intermolecular interactions compared to standard pyrazoles.

Product vs. Alternative: Lattice Performance

We compare Ebz-PyIso with Ethyl 5-methyl-1H-pyrazole-3-carboxylate (a standard monocyclic analog).

FeatureTarget: Ebz-PyIso (Bis-Heterocycle)Alternative: Methyl-Pyrazole (Monocycle)Impact on Drug Design
Space Group Typically P2₁/c or P-1P2₁/n (Common for simple pyrazoles)Lower symmetry in hybrids often indicates higher solubility potential due to lattice strain.
H-Bond Donor Pyrazole N-H (1 site)Pyrazole N-H (1 site)Identical donor capacity.
H-Bond Acceptor Pyrazole N + Isoxazole N/O Pyrazole N onlyEbz-PyIso offers additional binding sites for protein targets (e.g., kinase hinges).

-Stacking
Strong : Extended bi-aryl systemWeak: Minimal overlapEnhanced stability in solid-state; potential for intercalation.
Torsion Angle Non-planar (twisted ~5-15°)PlanarTwist angle in Ebz-PyIso disrupts tight packing, improving dissolution rates.
Mechanistic Insight: The "Twist" Factor

In monocyclic pyrazoles, molecules pack in flat sheets. In Ebz-PyIso , the bond connecting the pyrazole and isoxazole rings allows for rotation. Experimental data suggests a torsion angle of 7.3° to 15° depending on crystallization solvent [1]. This "twist" prevents perfect stacking, creating voids in the lattice that enhance solubility—a critical parameter for oral bioavailability.

Analytical Method Comparison: SC-XRD vs. PXRD

For this specific compound, choosing the right characterization method is pivotal for regulatory filing.

Method A: Single Crystal XRD (The Gold Standard)[1]
  • Resolution: Atomic level (< 0.8 Å).

  • Specific Utility for Ebz-PyIso: Determines the exact tautomeric form (1H-pyrazole vs 2H-pyrazole). The isoxazole ring position is fixed, but the pyrazole proton is mobile. SC-XRD is the only method to definitively assign the proton location in the solid state.

  • Protocol:

    • Mount crystal (0.2 x 0.2 x 0.1 mm) on Kapton loop.

    • Collect data at 100 K (cryo-cooling minimizes thermal vibration of the ethyl tail).

    • Refine using SHELXL.

Method B: Powder XRD (The Bulk Validator)
  • Resolution: Bulk phase identity.

  • Specific Utility for Ebz-PyIso: Detects polymorphs. Bis-heterocycles are prone to "conformation polymorphism" where the rings rotate relative to each other in different batches.

  • Protocol:

    • Grind sample to <10 µm particle size.

    • Scan 2

      
       range: 5°–40°.[1]
      
    • Look for characteristic low-angle peaks (6°–10° 2

      
      ) indicative of large unit cells common in bis-heterocycles.
      
Decision Matrix: Which to Use?

D Goal Goal: Characterize Ebz-PyIso Q1 Is the sample a single transparent block? Goal->Q1 SC Use SC-XRD (Determine Tautomer) Q1->SC Yes PX Use PXRD (Batch Purity) Q1->PX No (Powder/Needles) Result1 Absolute Config & H-Bond Network SC->Result1 Output: CIF File Result2 Polymorph Check & Crystallinity % PX->Result2 Output: Diffractogram

Figure 2: Analytical decision tree for solid-state characterization.

Experimental Validation & Self-Correcting Protocols

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following protocols include built-in "fail states" to alert the researcher of errors.

Protocol 1: Tautomer Identification via SC-XRD
  • Step: Refine the Nitrogen atoms on the pyrazole ring.

  • Validation Check: If the thermal ellipsoid of the Hydrogen atom is 50% larger than the Nitrogen it is attached to, the model is wrong. The proton may be disordered over both nitrogens (dynamic disorder).

  • Correction: Use a split-site model (e.g., PART 1 and PART 2 in SHELX) to model the 1H/2H equilibrium.

Protocol 2: Hirshfeld Surface Analysis
  • Purpose: To quantify the "performance" of the isoxazole ring in packing.

  • Method: Generate the

    
     surface.
    
  • Expected Result: You should see two distinct red spots:

    • Strong spot: Pyrazole N-H...N (intermolecular).

    • Weaker spot: C-H...O (isoxazole oxygen).

  • Interpretation: If the isoxazole O interaction is absent, the crystal is likely a solvate where solvent molecules are blocking the interaction sites [2].

References

  • Crystal Structure of Pyrazole-Isoxazole Hybrids

    • Source: Viveka, S., et al. (2015). "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole." Acta Crystallographica Section E.
    • Relevance: Establishes the baseline torsion angles and packing motifs for linked pyrazole-isoxazole systems.
    • URL:[Link]

  • Comparative Monocyclic Data

    • Source: Chandra, N., et al. (2014).
    • Relevance: Provides the comparative "Alternative" data for the monocyclic pyrazole ester packing.
    • URL:[Link]

  • Methodology (SC-XRD vs PXRD)

    • Source: Creative Biostructure. "Single-Crystal XRD vs.
    • Relevance: Validates the decision matrix for analytical technique selection.
    • URL:[Link]

  • Synthesis of Target Class

    • Source: Kumar, A., et al. (2018). "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
    • Relevance: Confirms the synthetic route and chemical stability of the specific ethyl ester deriv
    • URL:[Link]

Sources

Validation

Comparative Guide: Bioactivity &amp; Applications of Ethyl vs. Methyl Pyrazole-3-Carboxylates

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, drug discovery researchers, and process chemists. Focus: Physicochemical properties, synthetic utility, and bioactivity profiles.[1][2][3] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, drug discovery researchers, and process chemists. Focus: Physicochemical properties, synthetic utility, and bioactivity profiles.[1][2][3]

Executive Summary

In the realm of heterocyclic drug design, pyrazole-3-carboxylates function as versatile pharmacophores and critical intermediates. While the difference between a methyl (Me) and ethyl (Et) ester may appear trivial structurally, it exerts significant leverage over physicochemical properties (LogP, solubility) , membrane permeability , and metabolic stability (hydrolysis rates) .

This guide objectively compares Ethyl Pyrazole-3-Carboxylate and Methyl Pyrazole-3-Carboxylate, establishing a decision framework for their selection in hit-to-lead optimization and prodrug strategies.

Physicochemical Profile & Drug-Like Properties[1][2][4][5][6][7]

The choice between methyl and ethyl esters is often the first step in "tuning" the lipophilicity and bioavailability of a lead compound.

Comparative Data Table
PropertyMethyl Pyrazole-3-Carboxylate Ethyl Pyrazole-3-Carboxylate Implication for Drug Design
Formula


Ethyl adds bulk (

Da).
LogP (Calc) ~0.4 - 0.6~0.8 - 1.1Ethyl is more lipophilic , enhancing passive membrane transport.
Water Solubility HighModerateMethyl is preferred for aqueous formulations; Ethyl for lipid-based delivery.
Hydrolysis Rate Fast (

)
Moderate Methyl esters are rapidly cleaved by esterases; Ethyl esters offer slightly prolonged half-lives.
Steric Bulk Low (Taft

)
Moderate (Taft

)
Ethyl provides minor steric shielding against nucleophilic attack at the carbonyl.
Expert Insight: The Lipophilicity-Permeability Trade-off
  • Methyl Esters: Often too polar for optimal passive diffusion across the blood-brain barrier (BBB) or complex cell membranes. They are frequently used when the final molecule is already highly lipophilic and needs a "solubility handle."

  • Ethyl Esters: The standard "default" in medicinal chemistry. The additional methylene group (

    
    ) increases LogP by approximately 0.5 units, often pushing a compound into the optimal permeability window (LogP 1–3) without compromising solubility significantly.
    

Synthetic Pathways & Causality

The synthesis of these esters dictates their availability and cost-effectiveness in scale-up. The primary route involves the Claisen condensation of a ketone with a dialkyl oxalate, followed by cyclization with hydrazine.

Mechanism of Action (Synthesis)

The choice of the oxalate reagent (Dimethyl Oxalate vs. Diethyl Oxalate ) determines the ester outcome.

  • Pathway A (Methyl): Uses Dimethyl Oxalate. This reagent is a solid (mp 54°C), making handling slightly easier in solid dosing but requires methanol as a solvent to prevent transesterification.

  • Pathway B (Ethyl): Uses Diethyl Oxalate.[4] This is a liquid, allowing for neat reactions or easy dosing in flow chemistry. Ethanol is the required solvent.

DOT Diagram: Parallel Synthetic Workflows

SynthesisPathways cluster_Me Methyl Route cluster_Et Ethyl Route Start Starting Material (Acetophenone/Ketone) DMO Dimethyl Oxalate (Solid, mp 54°C) Start->DMO Claisen Cond. DEO Diethyl Oxalate (Liquid) Start->DEO Claisen Cond. Me_Inter Diketo-Ester (Me) DMO->Me_Inter Me_Prod Methyl Pyrazole-3-Carboxylate Me_Inter->Me_Prod + Hydrazine Et_Inter Diketo-Ester (Et) DEO->Et_Inter Et_Prod Ethyl Pyrazole-3-Carboxylate Et_Inter->Et_Prod + Hydrazine Hydrazine Hydrazine Hydrate (Cyclization Agent) Hydrazine->Me_Prod Hydrazine->Et_Prod

Figure 1: Parallel synthetic pathways. The choice of dialkyl oxalate dictates the final ester, with solvent compatibility (MeOH vs EtOH) being a critical process parameter to avoid mixed esters.

Bioactivity & Prodrug Potential[8][9][10][11]

In biological systems, these esters rarely act as the final effector. They function primarily as Prodrugs for the active carboxylic acid or as Stable Pharmacophores in specific binding pockets.

The Esterase Trigger (Metabolic Stability)

The biological half-life of these compounds is governed by Carboxylesterases (CES1/CES2) .

  • Methyl Esters (Rapid Activation):

    • Mechanism: The small methyl group offers minimal steric hindrance to the catalytic serine of the esterase enzyme.

    • Outcome: Rapid hydrolysis to the free acid.

    • Application: Ideal for "Soft Drugs" designed to be active locally (e.g., topical antimicrobial) and deactivated systemically.

  • Ethyl Esters (Sustained Release):

    • Mechanism: The ethyl group introduces slight steric bulk and increased lipophilicity, which can alter binding affinity to the esterase.

    • Outcome: Slower hydrolysis rate compared to methyl.

    • Application: Preferred for Oral Prodrugs where the compound must survive the stomach and first-pass metabolism to reach systemic circulation.

Specific Bioactivity Examples
  • Anti-Inflammatory: Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates have demonstrated significant anti-inflammatory activity (e.g., inhibition of paw edema).[4] The ethyl group facilitates cell entry before intracellular hydrolysis releases the active acid form [1].

  • Antimicrobial: In studies of 1,5-disubstituted pyrazoles, ethyl esters showed superior MIC values against C. parapsilosis compared to methyl analogs, likely due to enhanced fungal cell wall penetration [2].

DOT Diagram: Metabolic Fate & Prodrug Activation

MetabolicFate Prodrug_Me Methyl Ester (Low LogP, Low Sterics) Membrane Cell Membrane (Lipid Bilayer) Prodrug_Me->Membrane Poor Passive Diffusion Esterase Carboxylesterase (Enzymatic Cleavage) Prodrug_Me->Esterase Fast Hydrolysis Prodrug_Et Ethyl Ester (High LogP, Mod Sterics) Prodrug_Et->Membrane Good Passive Diffusion Prodrug_Et->Esterase Slow Hydrolysis Membrane->Esterase Active_Acid Active Pyrazole Acid (Biological Effector) Esterase->Active_Acid Releases Excretion Systemic Clearance Active_Acid->Excretion

Figure 2: The Prodrug Activation Pathway. Ethyl esters typically exhibit superior membrane permeability, while methyl esters undergo faster enzymatic hydrolysis.

Experimental Protocol: Synthesis of Ethyl Pyrazole-3-Carboxylate

To ensure scientific integrity, the following protocol is standardized for reproducibility. This method avoids the use of toxic dimethyl sulfate (often used in methylation) by building the ring directly.

Objective: Synthesize Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Reagents:

  • Diethyl Oxalate (1.0 eq)

  • Acetone (1.0 eq)

  • Sodium Ethoxide (1.1 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol (Solvent)[5]

  • Glacial Acetic Acid (Catalyst)[4]

Step-by-Step Workflow:

  • Claisen Condensation:

    • In a dry round-bottom flask, dissolve Sodium Ethoxide in absolute Ethanol.

    • Add Acetone and Diethyl Oxalate dropwise at 0°C.

    • Stir at room temperature for 4 hours. The solution will turn yellow/orange, indicating the formation of the ethyl 2,4-dioxovalerate intermediate.

    • Validation Point: TLC (Hexane:EtOAc 3:1) should show consumption of starting materials.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add Hydrazine Hydrate dropwise (Exothermic reaction—control temperature <10°C).

    • Add Glacial Acetic Acid to adjust pH to ~4–5.

    • Reflux for 2 hours.

  • Isolation:

    • Evaporate Ethanol under reduced pressure.

    • Pour residue into ice water. The ester typically precipitates as a solid.

    • Filter and recrystallize from Ethanol/Water.

Why this works: This "one-pot" synthesis is superior to alkylating a pre-formed pyrazole acid, which often leads to mixtures of N-isomers.

Conclusion & Recommendation

  • Select Methyl Pyrazole-3-Carboxylate if:

    • You are designing a "Soft Drug" requiring rapid metabolic deactivation.

    • You need a highly polar starting material for a fragment-based screen.

    • You are performing X-ray crystallography and require the specific packing properties of the methyl ester.

  • Select Ethyl Pyrazole-3-Carboxylate if:

    • You are optimizing for Oral Bioavailability (better membrane permeability).

    • You need a robust intermediate that resists incidental hydrolysis during workup.

    • You are targeting intracellular receptors where the ester must survive membrane transit.

References
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 2014.

  • Lipophilicity in PK design: methyl, ethyl, futile. Journal of Computer-Aided Molecular Design, 2001.[6]

  • Ethyl 3-methylpyrazole-5-carboxylate Product Data. Sigma-Aldrich.

Sources

Comparative

Comparative study of isoxazolyl-pyrazole vs bis-pyrazole ligands

Title: Comparative Study of Isoxazolyl-Pyrazole vs. Bis-Pyrazole Ligands: Structural Topologies, Coordination Chemistry, and Therapeutic Applications Introduction As a Senior Application Scientist, I frequently evaluate...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of Isoxazolyl-Pyrazole vs. Bis-Pyrazole Ligands: Structural Topologies, Coordination Chemistry, and Therapeutic Applications

Introduction As a Senior Application Scientist, I frequently evaluate the architectural nuances of heterocyclic ligands to determine their optimal deployment in drug discovery and materials science. Pyrazole-based scaffolds are ubiquitous due to their robust stability and versatile hydrogen-bonding capabilities. However, functionalizing the pyrazole core dramatically alters its physicochemical trajectory. This guide provides an in-depth, objective comparison between isoxazolyl-pyrazole ligands—primarily leveraged as highly specific pharmacological modulators—and bis-pyrazole ligands, which serve as foundational building blocks in coordination chemistry and metal-organic frameworks (MOFs).

1. Structural Architecture and Chemical Causality

Isoxazolyl-Pyrazole Ligands: The fusion or direct linkage of an isoxazole ring to a pyrazole core creates a highly polarized, rigid pharmacophore. The isoxazole moiety introduces a strong dipole moment and acts as a specialized hydrogen-bond acceptor. This rigidity is critical in structure-based drug design, as it restricts the conformational freedom of the ligand, allowing it to lock into the precise geometry required to stabilize the inactive conformations of target proteins, such as nuclear receptors[1].

Bis-Pyrazole Ligands: In contrast, bis-pyrazole ligands consist of two pyrazole rings connected by a linker (e.g., methylene, flexible alkyl chains, or rigid aromatic groups). This duality provides multiple nitrogen donor sites (N-coordination), making them exceptional chelating agents[2]. The causality of their utility lies in the linker: a flexible aliphatic linker allows the ligand to wrap around transition metals (Cu²⁺, Co²⁺, Ag⁺) to form discrete, low-nuclearity complexes, whereas rigid linkers drive the self-assembly of extended 2D or 3D supramolecular networks (MOFs)[3][4].

2. Application Profiles and Performance Data

Therapeutic Targeting with Isoxazolyl-Pyrazoles: Isoxazolyl-pyrazole derivatives have emerged as potent inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt)[1][5]. By binding to the ligand-binding domain (LBD), these ligands induce a conformational change that recruits co-repressors, thereby halting the transcription of pro-inflammatory cytokines like IL-17. This mechanism is highly sought after for treating autoimmune conditions such as psoriasis and inflammatory bowel disease[1][6].

Coordination Chemistry and Metallo-Drugs with Bis-Pyrazoles: Bis-pyrazole ligands are primarily utilized to construct coordination complexes that exhibit enhanced biological activities compared to the free ligands. The synergistic effect of the metal ion and the bis-pyrazole ligand facilitates greater lipophilicity, allowing the complex to penetrate bacterial and fungal cell membranes effectively[2][7]. Recent studies demonstrate their potent efficacy against Gram-positive/negative bacteria and fungi like Fusarium oxysporum[2][8].

Table 1: Physicochemical and Application Metrics

FeatureIsoxazolyl-PyrazoleBis-Pyrazole
Primary Domain Targeted Therapeutics (Small Molecules)Coordination Chemistry / MOFs / Metallo-drugs
Key Target/Mechanism RORγt Inverse Agonism, DHODH InhibitionMetallo-enzyme inhibition, Membrane disruption
Coordination Mode Monodentate / Non-coordinating (H-bonding)Bidentate / Bridging (Multidentate N-donors)
Typical Efficacy Metric IC₅₀ (Target Inhibition)MIC (Antimicrobial/Antifungal)
Structural Flexibility Low (Rigid Pharmacophore)Tunable (Dependent on linker)

Table 2: Representative Experimental Data

Ligand ClassCompound / ComplexTarget / OrganismPerformance MetricRef
Isoxazolyl-Pyrazole Substituted Isoxazolyl-pyrazoleRORγt (Autoimmune models)IC₅₀: 10 - 50 nM[1]
Bis-Pyrazole [Cu₂LCl₄] (L = flexible bis-pyrazole)Fusarium oxysporumEnhanced Antifungal Activity[8]
Bis-Pyrazole Co(II) MOF with bis-pyrazoleMagnetic / CatalyticHigh orbital contribution[3]
Bis-Pyrazole Ligand O4S. aureus / C. albicansMIC: ~30 mm inhibition zone[7]

3. Mechanistic Visualizations

To fully grasp the divergent applications of these ligands, we must visualize their operational pathways.

Pathway A: Isoxazolyl-Pyrazole in Autoimmune Modulation

RORyt Ligand Isoxazolyl-Pyrazole Ligand RORyt RORγt Receptor (Ligand Binding Domain) Ligand->RORyt Inverse Agonism CoReg Co-repressor Recruitment RORyt->CoReg Conformational Change DNA Target Gene Promoters (IL-17A, IL-17F) CoReg->DNA Transcriptional Repression Th17 Th17 Cell Differentiation Blocked DNA->Th17 Reduced Cytokine Output

Caption: Mechanism of action for isoxazolyl-pyrazole ligands acting as RORγt inverse agonists.

Pathway B: Bis-Pyrazole in Supramolecular Assembly

BisPyrazole Ligand Bis-Pyrazole Ligand (Flexible/Rigid) SelfAssembly Hydrothermal/Solvothermal Self-Assembly Ligand->SelfAssembly Chelation Metal Transition Metal Ions (Cu2+, Co2+, Ag+) Metal->SelfAssembly Coordination MOF Coordination Complex / MOF (1D, 2D, 3D Networks) SelfAssembly->MOF Crystallization Bio Antimicrobial & Catalytic Activity MOF->Bio Functional Properties

Caption: Self-assembly workflow of bis-pyrazole ligands into functional metal-organic frameworks.

4. Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that protocols must be self-validating. The inclusion of internal controls ensures that the observed effects are definitively caused by the ligand's specific properties.

Protocol A: In Vitro RORγt Reporter Assay for Isoxazolyl-Pyrazole Ligands Objective: Quantify the inverse agonist activity of isoxazolyl-pyrazole derivatives.

  • Cell Preparation: Plate Jurkat cells stably transfected with a RORγt-LBD Gal4 fusion protein and a luciferase reporter at

    
     cells/well in a 96-well plate.
    
  • Compound Dilution: Prepare a 10-point serial dilution of the isoxazolyl-pyrazole ligand in DMSO (ranging from 10 µM to 0.5 nM).

  • Treatment: Add the compound dilutions to the cells.

    • Self-Validating Control: Include a known RORγt inverse agonist (e.g., GSK805) as a positive control to validate assay sensitivity, and 0.1% DMSO as a vehicle (negative) control to establish baseline luminescence.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Readout: Add luciferase substrate reagent, lyse the cells, and measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol B: Synthesis and Antimicrobial Screening of Bis-Pyrazole Cu(II) Complexes Objective: Synthesize a bis-pyrazole copper complex and validate its enhanced antimicrobial efficacy via the chelation effect[2][8].

  • Complexation: Dissolve 1.0 mmol of the synthesized bis-pyrazole ligand in 10 mL of warm absolute ethanol. Dropwise, add an equimolar amount of Cu(ClO₄)₂·6H₂O dissolved in 5 mL of ethanol[9].

  • Crystallization: Stir the mixture for 2 hours at room temperature, filter, and allow the filtrate to evaporate slowly. Collect the resulting single crystals after 4-5 days[8].

  • Broth Microdilution Assay: Prepare serial dilutions of the Cu(II)-complex in Mueller-Hinton broth (from 128 µg/mL to 0.25 µg/mL). Inoculate with Staphylococcus aureus (

    
     CFU/mL).
    
    • Self-Validating Control: Run parallel assays using the free bis-pyrazole ligand and the free Cu(II) salt. This is critical to prove causality: if the complex exhibits a significantly lower MIC than the sum of the free ligand and metal, the enhanced lipophilicity and membrane penetration are validated as a direct result of coordination[2].

  • Incubation & Readout: Incubate for 18-24 hours at 37°C. Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration with no visible growth.

Conclusion The choice between isoxazolyl-pyrazole and bis-pyrazole frameworks is dictated by the desired scientific outcome. Isoxazolyl-pyrazoles provide the rigid, highly specific pharmacophore necessary for targeted protein modulation in autoimmune therapies[1][5]. Conversely, bis-pyrazoles offer the topological flexibility and multi-dentate coordination required to build robust, functional metallo-drugs and MOFs with potent antimicrobial and catalytic properties[3][8].

References

  • Draoui, Y., et al. "Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents." RSC Advances, 2022. Available at:[Link]

  • "Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

  • "Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties." Academia.edu. Available at:[Link]

  • Gege, C. "Isoxazolyl-pyrazole derivatives for the treatment of diseases." ResearchGate (Immunic AG Patent Application). Available at: [Link]

  • "X-ray Structures and Redox Properties of Copper(II) Bis(pyrazole) Complexes." Radboud University Repository. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate proper disposal procedures

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate: Comprehensive Laboratory Disposal and Safety Guide As a nitrogen-rich heterocyclic building block frequently utilized in medicinal chemistry and drug development, Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate: Comprehensive Laboratory Disposal and Safety Guide

As a nitrogen-rich heterocyclic building block frequently utilized in medicinal chemistry and drug development, Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate requires stringent handling and disposal protocols. Because this compound contains both pyrazole and isoxazole rings, its thermal decomposition profile and environmental persistence demand specific waste management strategies to comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[1].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, accumulation, and final destruction of this chemical.

Chemical Hazard Profile & Mechanistic Causality

To safely manage chemical waste, one must first understand the molecular behavior of the compound under stress. Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate is a stable organic ester under standard laboratory conditions, but it presents specific acute hazards upon contact and severe environmental hazards if improperly discarded.

The Causality of Disposal Restrictions: Under no circumstances should this compound be disposed of via the laboratory drain[2]. Drain disposal is exclusively reserved for highly water-soluble, non-toxic inorganic salts and dilute buffers[2][3]. As a synthetic organic heterocycle, this compound is not readily biodegradable in municipal wastewater treatment systems and poses a contamination risk to local waterways[4]. Furthermore, upon combustion, the high nitrogen content within the pyrazole and isoxazole rings undergoes thermal decomposition to generate toxic nitrogen oxides (NOx) and carbon monoxide[5][6]. Therefore, the only acceptable method of final destruction is high-temperature incineration at a facility equipped with an afterburner and an alkaline scrubber to neutralize acidic NOx emissions[7].

Table 1: Quantitative Hazard Summary & GHS Classification

Hazard Code Description Mechanistic Consequence / Causality
H302 Harmful if swallowed Induces systemic toxicity; requires strict hygiene and prohibition of food/drink in the lab[8][9].
H315 Causes skin irritation Interacts with epidermal proteins; mandates the use of nitrile gloves and lab coats[6][10].
H319 Causes serious eye irritation Can cause severe swelling and tissue damage; mandates chemical splash goggles[5][7].

| H335 | May cause respiratory irritation | Inhalation of dust/aerosols irritates mucous membranes; mandates handling inside a chemical fume hood[6][10]. |

Regulatory Logistics: Satellite Accumulation Area (SAA) Parameters

Laboratory waste must be strictly segregated and stored in a designated Satellite Accumulation Area (SAA) prior to EHS pickup. Adhering to the following quantitative limits ensures compliance with federal and local fire codes[2][11].

Table 2: SAA Operational Limits

Parameter Regulatory Limit / Requirement Operational Action
Volume Limit Max 55 gallons (Hazardous) Request EHS pickup well before reaching maximum capacity.
Time Limit 72 Hours (3 Days) Once a container is full, it must be transferred to the central accumulation area within 72 hours[2][11].
Container Status 100% Closed Containers must remain tightly capped at all times except the exact moment waste is being added[1][11].

| Labeling | Full Chemical Name | Labels must read "Hazardous Waste" and list "Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate" without abbreviations[11]. |

Standard Operating Procedure (SOP): Routine Waste Disposal

This protocol guarantees a self-validating system where each step inherently prevents the failure of the next.

Step 1: Segregation and Containment

  • Select a chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or amber glass). Do not use repurposed food containers[2].

  • Ensure the container is free of incompatible residues (e.g., strong oxidizers or strong acids), as mixing can lead to exothermic reactions or pressure buildup[2].

Step 2: SAA Labeling and Storage

  • Affix a compliant "Hazardous Waste" tag to the container before adding the first drop of waste.

  • Place the container inside secondary containment (a chemically resistant tray) within the SAA to capture any accidental leaks[11].

  • Transfer the Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate waste into the container using a dedicated funnel.

  • Immediately remove the funnel and securely cap the container[11]. Causality: Leaving a funnel in the container violates EPA emission standards and creates a fire/spill hazard.

Step 3: EHS Transfer and Final Destruction

  • Once the container is 90% full, date the label and submit a waste pickup request to your institutional EHS department.

  • EHS will lab-pack the material and manifest it to a licensed commercial incinerator[1][12].

  • The facility will dissolve the material in a combustible solvent and destroy it in a regulated chemical incinerator (>1000°C) equipped with an afterburner and NOx scrubber[7].

G N1 Waste Generation (Fume Hood) N2 SAA Storage (Secondary Containment) N1->N2 Segregate N3 EHS Transfer (Lab Pack) N2->N3 < 72 Hours N4 Incineration (>1000°C) N3->N4 Manifest N5 NOx Scrubber (Emission Control) N4->N5 Exhaust

Workflow for segregation, accumulation, and destruction of nitrogenous organic waste.

Emergency Spill Response Methodology

In the event of an accidental release of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, immediate containment is required to prevent aerosolization and surface contamination.

Step 1: Isolate and Ventilate Evacuate non-essential personnel from the immediate area. Ensure the laboratory's HVAC system or fume hood is operating at maximum exhaust capacity to clear potential dust or vapors[8][9].

Step 2: Don Appropriate PPE Equip yourself with a fitted N95/P100 particulate respirator (if outside a fume hood), heavy-duty nitrile gloves, a fully buttoned lab coat, and chemical splash goggles[7][8].

Step 3: Containment and Absorption

  • For Solid Spills: Do not dry sweep, as this generates hazardous airborne dust. Lightly moisten the spill with a compatible solvent (e.g., a small amount of water or ethanol) to bind the powder, then scoop it up using non-sparking tools[8][13].

  • For Liquid Solutions: Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical absorbents). Do not use combustible materials like sawdust[10][14].

Step 4: Cleanup and Decontamination Transfer all absorbed material and contaminated cleanup tools into a heavy-duty, sealable hazardous waste container. Wash the affected surface thoroughly with soap and water to remove trace residues[7]. Label the container as hazardous waste and immediately notify EHS for pickup[11].

References

1. American Chemical Society. "Hazardous Waste and Disposal." ACS.org. Available at: 2.[8] Angene Chemical. "Safety Data Sheet: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate." angenechemical.com. Available at: 3.[5] Fisher Scientific. "SAFETY DATA SHEET: Isoxazole-5-carbonyl chloride." fishersci.com. Available at: 4.[10] AK Scientific, Inc. "Safety Data Sheet: Methyl 1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylate." aksci.com. Available at: 5.[13] Fisher Scientific. "SAFETY DATA SHEET: Isoxazole." fishersci.com. Available at: 6.[9] MilliporeSigma. "SAFETY DATA SHEET: Benz[c]isoxazole." sigmaaldrich.com. Available at: 7.[14] TCI Chemicals. "SAFETY DATA SHEET: Isoxazole." tcichemicals.com. Available at: 8.[7] Matrix Scientific. "Safety Data Sheet: 4-cyano-1H-pyrazole-3-carboxylate." matrixscientific.com. Available at: 9.[6] AK Scientific, Inc. "Safety Data Sheet: Isoxazole, 3-(3-chlorophenyl)." aksci.com. Available at: 10.[12] Environmental Marketing Services. "Are You In Compliance With Proper Lab Waste Disposal Regulations?" emsllcusa.com. Available at: 11.[1] American Chemical Society. "The Subtleties of Managing Laboratory Waste in 2024." ACS Chemical Health & Safety. Available at: 12.[4] Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." emsllcusa.com. Available at: 13.[2] Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu. Available at: 14.[11] Columbia University Research. "Hazardous Chemical Waste Management Guidelines." columbia.edu. Available at:

Sources

Handling

Personal protective equipment for handling Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

Topic: [1][2] Part 1: Executive Safety Directive Immediate Action Required: Treat Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate as a Bioactive Pharmaceutical Intermediate . While specific toxicological data for this...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2]

Part 1: Executive Safety Directive

Immediate Action Required: Treat Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate as a Bioactive Pharmaceutical Intermediate . While specific toxicological data for this exact isomer is often limited in public repositories, structural analogs (pyrazole-isoxazole hybrids) are potent pharmacophores used in antifungal and kinase inhibitor research.

Default Safety Posture: Biosafety Level 1 (BSL-1) equivalent with Chemical Hazard Level 2. Do not handle on an open bench. All solid-phase manipulation must occur within a certified fume hood or biological safety cabinet (BSC) to prevent inhalation of bioactive dust.

Part 2: Chemical Profile & Risk Assessment

Identity Verification:

  • Chemical Name: Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

  • CAS Number: 264226-03-1 (Isomer/Analog Reference)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: ~207.19 g/mol

  • Physical State: Typically an off-white to pale yellow solid.

Hazard Classification (GHS/CLP based on Structural Analogs):

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).[3]

  • H315: Causes skin irritation (Skin Irrit. 2).[3]

  • H319: Causes serious eye irritation (Eye Irrit.[2][3][4] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[2][3][4]

Route of Exposure Risk Level Mechanism of Injury
Inhalation High Fine particulates can deeply penetrate lung tissue; pyrazole motifs are often biologically active, posing systemic risks beyond local irritation.
Skin Contact Moderate Lipophilic ester groups facilitate dermal absorption. Potential for sensitization upon repeated exposure.
Ocular High Crystalline solids can cause mechanical abrasion + chemical burns (acidic hydrolysis of esters on moist surfaces).

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis & Purification workflows (mg to g scale).

Zone PPE Component Specification (Standard) Operational Logic
Ocular Safety Goggles ANSI Z87.1 (Impact + Splash)Standard safety glasses are insufficient due to the risk of fine dust migration around lenses.
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeopreneBreakthrough Time: >480 min. The outer glove is sacrificial; change immediately upon splash.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Primary Barrier. If hood is unavailable, use N95/P100 respirator (NIOSH approved).
Body Lab Coat Poly-cotton or Tyvek (Disposable)Must be buttoned to the neck. Tyvek sleeves recommended for scale-up (>10g).
Footwear Closed-toe Chemically resistant (Leather/Synthetic)No mesh uppers. Shoe covers required for spill cleanup.

Part 4: Operational Protocols

Safe Handling Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound, emphasizing the containment of particulates.

HandlingProtocol Start Receive Chemical (Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate) CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Is Powder? Solution In Solution CheckState->Solution Is Liquid? Weighing Weighing Protocol: 1. Anti-static gun usage 2. Analytical Balance in Hood 3. Pre-weighed vial transfer Solid->Weighing High Inhalation Risk Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Sealed Vessel Solution->Reaction Dissolution Dissolution: Add Solvent (DMSO/DMF/MeOH) Create Stock Solution Weighing->Dissolution Dissolution->Reaction Waste Disposal: Solid -> Hazardous Solid Waste Liquid -> Non-Halogenated Organic Reaction->Waste

Figure 1: Decision logic for safe handling, prioritizing containment of solid particulates during the weighing phase.

Weighing & Transfer (Critical Step)
  • Static Control: Pyrazole esters are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar before opening the vial to prevent powder dispersal.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder funnel and a pre-tared vial to minimize open-air transfer time.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol, DCM) as quickly as possible to transition from a high-risk solid state to a lower-risk liquid state.

Storage Conditions
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Nitrogen/Argon). The isoxazole ring can be sensitive to moisture and oxidative degradation over long periods.

  • Container: Amber glass vial with a Teflon-lined cap to prevent UV degradation and hydrolysis.

Part 5: Emergency Response & Disposal

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes .[5] Hold eyelids open. Seek medical attention (ophthalmologist).

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use ethanol or solvents, as they may enhance transdermal absorption of the ester.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup (Solid)
  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves, goggles, and N95 respirator.

  • Cover: Gently cover the spill with a damp paper towel (water or mineral oil) to suppress dust.

  • Collect: Scoop up the material and the towel into a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface with 1N HCl (to protonate/solubilize basic residues) followed by soap and water.

Waste Disposal
  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels go into Solid Hazardous Waste .

  • Stream B (Liquid Waste): Mother liquors and reaction mixtures.

    • If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .
      
    • If dissolved in DMSO/Methanol/Ethyl Acetate

      
      Non-Halogenated Organic Waste .
      
  • Labeling: Clearly label as "Contains Pyrazole/Isoxazole Derivatives - Potential Bioactive."

References

  • National Center for Biotechnology Information (PubChem) . (2024). Compound Summary: Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.